Product packaging for Tak-220(Cat. No.:CAS No. 333994-00-6)

Tak-220

Cat. No.: B1681209
CAS No.: 333994-00-6
M. Wt: 553.1 g/mol
InChI Key: ASSJTMUEFHUKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H41ClN4O3 B1681209 Tak-220 CAS No. 333994-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41ClN4O3/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSJTMUEFHUKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187027
Record name TAK-220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333994-00-6
Record name TAK-220
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333994006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAK-220
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928QIN0R16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Distinguishing TAK-220 and Soticlestat (TAK-935)

Author: BenchChem Technical Support Team. Date: November 2025

It is crucial to differentiate between two distinct therapeutic compounds developed by Takeda Pharmaceuticals: TAK-220 and soticlestat (also known as TAK-935). Initial searches for "this compound" often lead to information about a CCR5 antagonist investigated for its potential in treating HIV-1. This compound is a selective and orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5). Its mechanism of action involves blocking the binding of viral glycoproteins to this co-receptor, thereby inhibiting the entry of R5-tropic HIV-1 into host cells.

This report, however, will focus on soticlestat (TAK-935) , a first-in-class, selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H). Soticlestat has been investigated for the treatment of rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome. The core of its mechanism lies in the modulation of cholesterol metabolism within the central nervous system to reduce neuronal hyperexcitability.

Soticlestat (TAK-935): An In-Depth Technical Guide on the Core Mechanism of Action

This guide provides a comprehensive overview of the molecular and cellular mechanisms of soticlestat, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of Cholesterol 24-Hydroxylase (CH24H)

Soticlestat's primary pharmacological action is the potent and selective inhibition of Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1. CH24H is a cytochrome P450 enzyme predominantly expressed in neurons of the central nervous system. Its main function is to catalyze the conversion of cholesterol into 24S-hydroxycholesterol (24HC). This hydroxylation is the principal pathway for cholesterol turnover and elimination from the brain, as 24HC is more polar than cholesterol and can cross the blood-brain barrier to enter systemic circulation.

By inhibiting CH24H, soticlestat leads to a significant reduction in the levels of 24HC in both the brain and plasma. This reduction in 24HC is the cornerstone of soticlestat's anticonvulsant and potential neuroprotective effects.

Downstream Effects of CH24H Inhibition

The reduction of 24HC levels by soticlestat instigates a cascade of downstream effects that collectively contribute to a decrease in neuronal hyperexcitability. These effects are primarily centered around the modulation of glutamatergic signaling and neuroinflammation.

Modulation of Glutamatergic Signaling

Glutamatergic signaling, the primary excitatory neurotransmission system in the brain, is a key target of soticlestat's action. The mechanism is twofold:

  • Reduced NMDA Receptor Activity: 24HC acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), a critical ionotropic glutamate receptor. By enhancing NMDAR activity, elevated levels of 24HC can contribute to neuronal hyperexcitability. Soticlestat, by lowering 24HC levels, reduces this positive modulation, thereby dampening excessive NMDAR-mediated signaling and neuronal excitation.

  • Enhanced Glutamate Reuptake: Soticlestat is associated with an increase in the function of Excitatory Amino Acid Transporter 2 (EAAT2). EAAT2 is an astrocytic glutamate transporter responsible for clearing glutamate from the synaptic cleft, thus terminating synaptic transmission and preventing excitotoxicity. The inhibition of CH24H by soticlestat preserves cholesterol-rich lipid rafts in the plasma membrane of astrocytes. These lipid rafts are crucial for the proper functioning of EAAT2. Enhanced EAAT2 function leads to more efficient glutamate reuptake, further reducing peri-synaptic glutamate levels and neuronal hyperexcitability.

Anti-inflammatory Properties

Neuroinflammation is increasingly recognized as a contributor to the pathophysiology of epilepsy. Soticlestat exhibits anti-inflammatory effects, likely through the reduction of 24HC. Preclinical studies have demonstrated a significant correlation between the reduction in 24HC levels and a decrease in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the hippocampus of soticlestat-treated mice. TNF-α is known to enhance the vesicular release of glutamate and decrease its reuptake, contributing to neuronal hyperexcitability. By mitigating the production of TNF-α, soticlestat may further contribute to the reduction of seizure susceptibility.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and pharmacological properties of soticlestat.

Table 1: Preclinical Efficacy of Soticlestat

Parameter Value Species/Model Reference
Hippocampal Degeneration Model (Kainic Acid-induced)
Effect Ameliorated inflammatory cytokine expression, hippocampal degeneration, and memory impairment. Mouse
Tauopathy Model (PS19)

| Effect | Observed treatment effects on neurodegeneration markers. | Mouse | |

Table 2: Clinical Efficacy of Soticlestat in Phase 2 and 3 Trials

Study Patient Population Primary Endpoint Result p-value Reference
ELEKTRA (Phase 2) Dravet Syndrome (DS) and Lennox-Gastaut Syndrome (LGS) Reduction in seizure frequency (combined population) Statistically significant reduction 0.002
Dravet Syndrome (DS) Reduction in convulsive seizure frequency Statistically significant reduction 0.0007
SKYLINE (Phase 3) Dravet Syndrome (DS) Reduction in convulsive seizure frequency Narrowly missed 0.06

| SKYWAY (Phase 3) | Lennox-Gastaut Syndrome (LGS) | Reduction in major motor drop seizure frequency | Not met | 0.785 | |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Receptor Binding and Cell-Based Assays (General Protocol)

Receptor binding and functional assays are crucial for determining the selectivity and potency of a compound. While specific protocols for soticlestat are proprietary, a general methodology can be described:

  • Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are commonly used. Cells are transiently or stably transfected with the gene encoding the target receptor (e.g., CH24H).

  • Membrane Preparation: Transfected cells are harvested and homogenized. The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in a suitable buffer.

  • Binding Assay:

    • A radiolabeled ligand known to bind to the target is incubated with the membrane preparation.

    • Increasing concentrations of the test compound (soticlestat) are added to compete with the radiolabeled ligand.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by filtration.

    • The radioactivity of the filter is measured using a scintillation counter.

    • The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated.

  • Functional Assay (e.g., Enzyme Activity):

    • The enzymatic activity of CH24H is measured in the presence of its substrate (cholesterol) and necessary co-factors.

    • The formation of the product (24HC) is quantified, often using mass spectrometry.

    • The assay is performed with and without the test compound to determine its inhibitory effect.

Clinical Trial Methodology (SKYLINE and SKYWAY Studies)

The Phase 3 SKYLINE and SKYWAY studies were multicenter, randomized, double-blind, placebo-controlled trials.

  • Patient Population:

    • SKYLINE: Patients aged 2 to 21 years with refractory Dravet syndrome.

    • SKYWAY: Patients aged 2 to 55 years with refractory Lennox-Gastaut syndrome.

  • Study Design:

    • Participants were randomized to receive either soticlestat plus standard of care or placebo plus standard of care.

    • The treatment period typically included a titration phase followed by a maintenance phase.

  • Endpoints:

    • Primary Endpoint (SKYLINE): Reduction from baseline in convulsive seizure frequency.

    • Primary Endpoint (SKYWAY): Reduction from baseline in major motor drop seizure frequency.

    • Secondary Endpoints: Included responder rates, caregiver and clinician global impression of improvement, and seizure intensity and duration scales.

  • Data Analysis: The change in seizure frequency from baseline was compared between the soticlestat and placebo groups. Statistical significance was determined using appropriate statistical tests.

Visualizations

Signaling Pathway of Soticlestat's Mechanism of Action

soticlestat_moa cluster_neuron Neuron cluster_astrocyte Astrocyte cholesterol Cholesterol ch24h CH24H (CYP46A1) cholesterol->ch24h Metabolized by hc24 24S-Hydroxycholesterol (24HC) ch24h->hc24 Produces nmdar NMDA Receptor hc24->nmdar Positive Allosteric Modulator tnfa TNF-α hc24->tnfa Increases excitation Neuronal Hyperexcitability nmdar->excitation Leads to eaat2 EAAT2 glutamate_reuptake Glutamate Reuptake eaat2->glutamate_reuptake glutamate Synaptic Glutamate glutamate_reuptake->glutamate Reduces lipid_raft Lipid Raft (Cholesterol-rich) lipid_raft->eaat2 Maintains Function soticlestat Soticlestat (TAK-935) soticlestat->ch24h Inhibits glutamate->nmdar Activates tnfa->glutamate Increases Release

Caption: Soticlestat inhibits CH24H, reducing 24HC and subsequent neuronal hyperexcitability.

Logical Workflow of a Phase 3 Clinical Trial for Soticlestat

clinical_trial_workflow start Patient Recruitment (e.g., Dravet or LGS) screening Screening & Baseline Seizure Frequency Assessment start->screening randomization Randomization screening->randomization treatment_arm Soticlestat + Standard of Care randomization->treatment_arm Group A placebo_arm Placebo + Standard of Care randomization->placebo_arm Group B treatment_period Treatment Period (Titration & Maintenance) treatment_arm->treatment_period placebo_arm->treatment_period data_collection Data Collection (Seizure Diaries, AEs) treatment_period->data_collection primary_endpoint Primary Endpoint Analysis (Change in Seizure Frequency) data_collection->primary_endpoint secondary_endpoint Secondary Endpoint Analysis (Responder Rate, Global Impression) primary_endpoint->secondary_endpoint results Topline Results secondary_endpoint->results

TAK-220: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TAK-220, a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). Developed as a promising anti-HIV-1 agent, this compound functions by inhibiting the entry of R5-tropic HIV-1 into host cells. This document details the discovery, chemical synthesis, mechanism of action, and key preclinical data of this compound. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important therapeutic candidate.

Discovery and Rationale

The discovery of this compound stemmed from the need for novel antiretroviral agents that could overcome the limitations of existing therapies, such as the emergence of drug-resistant HIV-1 strains. The entry of macrophage-tropic (R5) HIV-1 into host cells is a critical step in the viral life cycle, mediated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor and the CCR5 co-receptor.[1] Consequently, blocking the CCR5 co-receptor presented a compelling therapeutic strategy.

Initial research focused on piperidine-4-carboxamide derivatives as CCR5 antagonists. Through structural modifications aimed at improving metabolic stability and potency, a carbamoyl group was introduced into the phenyl ring of the 4-benzylpiperidine moiety.[1] This led to the identification of compound 5f, which demonstrated both high metabolic stability and potent inhibition of HIV-1 envelope-mediated membrane fusion.[1] Further optimization of this lead compound to enhance its potency resulted in the discovery of 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, designated as this compound.[1]

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The following is a detailed experimental protocol based on the methods described in the primary literature.

General Experimental Methods

All reagents and solvents were of commercial grade and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. 1H NMR spectra were recorded on a 400 MHz spectrometer, and chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Mass spectra were obtained using electrospray ionization (ESI).

Synthesis of this compound

The synthesis of this compound (compound 5m in the original publication) is outlined below. The key steps involve the synthesis of two main fragments followed by their coupling.

dot

TAK220_Synthesis_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Final Assembly A1 4-Cyanobenzyl bromide A3 Intermediate A1 A1->A3 A2 1-Boc-piperidine-4-one A2->A3 Wittig reaction A4 Intermediate A2 A3->A4 Reduction A5 4-(4-Carbamoylbenzyl)piperidine A4->A5 Hydrolysis & Deprotection C1 N-(3-aminopropyl) derivative of Fragment A A5->C1 Reductive amination B1 1-Boc-piperidine-4-carboxylic acid B3 Intermediate B1 B1->B3 B2 3-Chloro-4-methylaniline B2->B3 Amide coupling B4 N-(3-Chloro-4-methylphenyl)-piperidine-4-carboxamide B3->B4 Deprotection C3 Coupled Intermediate C1->C3 C2 Fragment B C2->C3 Amide coupling C4 This compound C3->C4 Acetylation HIV_Entry_Inhibition cluster_hiv HIV-1 Virion cluster_cell Host Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Membrane CCR5->Membrane 4. Viral Fusion & Entry TAK220 This compound TAK220->CCR5 Inhibition

References

Tak-220 for anti-HIV-1 research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to TAK-220 for Anti-HIV-1 Research

Introduction

This compound is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] It belongs to a class of anti-retroviral drugs known as entry inhibitors, which represent a promising therapeutic strategy against Human Immunodeficiency Virus Type 1 (HIV-1).[1][3] By targeting a host cell receptor rather than a viral enzyme, this compound effectively blocks the entry of R5-tropic HIV-1 strains, which are predominant in the early stages of infection.[2][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for researchers in the field of HIV-1 drug development.

Mechanism of Action

HIV-1 entry into a host T-cell is a multi-step process. The viral envelope glycoprotein, gp120, first binds to the primary CD4 receptor on the T-cell surface.[5][6] This initial binding induces a conformational change in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[5][6] For R5-tropic strains of HIV-1, this coreceptor is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in another viral protein, gp41, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cytoplasm.[5][6]

This compound functions as a non-competitive antagonist of the CCR5 receptor. It binds to a hydrophobic pocket within the transmembrane helices of CCR5.[7] This binding allosterically prevents the gp120 protein from interacting with the CCR5 coreceptor, thereby inhibiting the membrane fusion step and blocking viral entry.[2][8] Research indicates that this compound specifically interferes with the binding of monoclonal antibodies that recognize the second extracellular loop of CCR5.[2][8] Unlike some other CCR5 antagonists, this compound does not induce the internalization of the CCR5 receptor.[2][8]

HIV_Entry_Inhibition_by_TAK220 cluster_host_cell Host CD4+ T-Cell cluster_hiv1_virion HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Coreceptor CD4->CCR5 2. gp120 Conformational Change & Coreceptor Binding MembraneFusion Membrane Fusion CCR5->MembraneFusion 3. gp41-mediated Fusion ViralEntry Viral Entry (Infection) MembraneFusion->ViralEntry gp120 gp120 gp120->CD4 1. Attachment gp41 gp41 TAK220 This compound TAK220->CCR5 Inhibits Binding Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate PBMCs from Healthy Donor A2 Stimulate PBMCs with PHA A1->A2 B1 Infect stimulated PBMCs with R5 HIV-1 A2->B1 B2 Add serial dilutions of this compound B1->B2 B3 Incubate culture for 7 days B2->B3 C1 Harvest cell-free supernatant B3->C1 C2 Quantify p24 Antigen via ELISA C1->C2 C3 Calculate IC50/EC50 values C2->C3

References

The Structure-Activity Relationship of TAK-220: A Deep Dive into a Potent CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of TAK-220, a potent and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). By elucidating the intricate molecular interactions and structural modifications that govern its anti-HIV-1 activity, this document serves as a critical resource for researchers in the fields of virology, medicinal chemistry, and pharmacology.

Executive Summary

This compound, chemically identified as 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, emerged from a focused effort to optimize a series of piperidine-4-carboxamide derivatives.[1] The primary goal was to enhance metabolic stability while preserving the high-potency anti-HIV-1 activity of its predecessors. This was achieved by incorporating a carbamoyl group, which led to a less lipophilic compound with improved pharmacokinetic properties.[1] this compound selectively targets the CCR5 co-receptor, a critical component for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2][3] Its mechanism of action involves blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby inhibiting membrane fusion and subsequent viral entry.[2] Extensive in vitro studies have demonstrated its potent inhibitory activity against a wide range of R5 HIV-1 clinical isolates, with synergistic effects when combined with other classes of antiretroviral agents.[4][5]

Quantitative Analysis of Biological Activity

The biological efficacy of this compound has been quantified through various in vitro assays, including receptor binding, membrane fusion inhibition, and viral replication assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

Table 1: CCR5 Binding Affinity and Functional Inhibition
Assay TypeLigand/Event InhibitedCell LineIC50 (nM)Reference
Receptor BindingRANTES binding to CCR5CHO cells3.5[6]
Receptor BindingMIP-1α binding to CCR5CHO cells1.4[6]
Membrane FusionR5 HIV-1 (JR-FL) envelope-mediated-0.42[1][6]
Calcium MobilizationCCR5-mediated Ca2+ signaling--[2][7]
Table 2: Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)
HIV-1 Strain/IsolateAssay EndpointValue (nM)Reference
R5 Clinical Isolates (mean)EC9013[1][2][7]
R5 Clinical Isolates (range)EC500.55 - 1.7[3][8]
HIV-1 R5-08IC503.12[4]
HIV-1 R5-06IC5013.47[4]
HIV-1 R5-18IC502.26[4]
HIV-1 KKEC501.2[6]
HIV-1 CTVEC500.72[6]
HIV-1 HKWEC501.7[6]
HIV-1 HNKEC501.7[6]
HIV-1 HTNEC500.93[6]
HIV-1 HHAEC500.55[6]
HIV-1 KKEC9012[6]
HIV-1 CTVEC905[6]
HIV-1 HKWEC9012[6]
HIV-1 HNKEC9028[6]
HIV-1 HTNEC9015[6]
HIV-1 HHAEC904[6]

Molecular Interactions and Binding Site

The high-affinity binding of this compound to CCR5 is attributed to its interaction with a specific binding pocket within the transmembrane (TM) domains of the receptor. Unlike earlier CCR5 antagonists such as TAK-779, which primarily interact with a pocket formed by TMs 1, 2, 3, and 7, this compound's interaction extends to additional residues in other TM domains.[8][9]

Mutational analysis has identified several key amino acid residues crucial for the inhibitory activity of this compound:

  • Shared with TAK-779: Asn252 and Leu255 in TM6 are important for the activity of both antagonists.[8][10]

  • Distinct for this compound: Gly163 in TM4 and Ile198 in TM5 are critical for the potent inhibitory effect of this compound, but not for TAK-779.[8][9]

This expanded interaction with residues in TMs 4, 5, and 6 is believed to contribute to the high inhibitory activity of this compound.[8][9] Molecular modeling suggests that these direct interactions with additional regions of the CCR5 molecule are key to its potent antagonism.[8]

Signaling Pathway and Mechanism of Action

This compound functions as a non-competitive antagonist of CCR5, preventing the conformational changes in the gp120-CCR5 complex that are necessary for HIV-1 fusion with the host cell membrane. The diagram below illustrates the HIV-1 entry pathway and the point of intervention for this compound.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell or Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Membrane Fusion CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds TAK220 This compound TAK220->CCR5 Inhibition

Caption: HIV-1 entry pathway and this compound's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Single-Round Infection Assay

This assay is used to determine the inhibitory effect of a compound on viral entry.

Objective: To measure the 50% inhibitory concentration (IC50) of this compound against HIV-1 infection.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: HEK 293T cells are co-transfected with an HIV-1 envelope expression plasmid (e.g., pCXN2-env) and a proviral plasmid lacking the env gene but containing a luciferase reporter gene (e.g., pNL-luc-E-R-).

  • Virus Production: The supernatant containing pseudotyped HIV-1 particles is harvested 48 hours post-transfection, filtered, and stored at -80°C.

  • Infection: Target cells (e.g., U87.CD4.CCR5) are seeded in 96-well plates. The cells are pre-incubated with serial dilutions of this compound for 1 hour at 37°C.

  • Virus Addition: The pseudotyped virus is added to the wells, and the plates are incubated for 48-72 hours.

  • Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to the untreated control.

Receptor Binding Assay

This assay measures the ability of a compound to compete with a natural ligand for binding to a receptor.

Objective: To determine the IC50 of this compound for the inhibition of RANTES binding to CCR5.

Methodology:

  • Cell Preparation: CHO cells stably expressing human CCR5 are harvested and washed.

  • Competition Binding: The cells are incubated with a fixed concentration of radiolabeled RANTES (e.g., [125I]RANTES) and varying concentrations of this compound in a binding buffer.

  • Incubation: The mixture is incubated at room temperature for a specified time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve.

Experimental Workflow for SAR Studies

The structure-activity relationship of this compound was elucidated through a systematic process of chemical synthesis and biological evaluation. The following diagram illustrates a typical workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing A Lead Compound (Piperidine-4-carboxamide) B Chemical Modification (e.g., add carbamoyl group) A->B C Synthesis of Analogs B->C D CCR5 Binding Assay C->D E Anti-HIV-1 Activity Assay (e.g., Single-Round Infection) C->E F Metabolic Stability Assay (Human Hepatic Microsomes) C->F H Data Analysis & SAR Determination D->H E->H F->H G Pharmacokinetic Studies (e.g., in Monkeys) I Selection of Clinical Candidate (this compound) H->I I->G

References

An In-depth Technical Guide to the Binding Affinity of TAK-220 to CCR5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of TAK-220, a selective C-C chemokine receptor type 5 (CCR5) antagonist. The information is compiled from various scientific studies to assist researchers and professionals in the field of drug development.

Core Quantitative Data Summary

This compound demonstrates potent and selective binding to the CCR5 receptor, leading to the inhibition of its natural ligands and preventing the entry of R5-tropic HIV-1. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory activity.

LigandCell TypeAssay TypeIC50 (nM)Reference
RANTESCHO cells expressing CCR5Radioligand Binding Assay3.5[1][2]
MIP-1αCHO cells expressing CCR5Radioligand Binding Assay1.4[1]
MIP-1βCHO cells expressing CCR5Radioligand Binding Assay>1000[1]

Table 1: this compound Inhibition of Chemokine Binding to CCR5

HIV-1 IsolateCell TypeAssay TypeIC50 (nM)Reference
R5-08Peripheral Blood Mononuclear Cells (PBMCs)Antiviral Activity Assay3.12[3]
R5-06Peripheral Blood Mononuclear Cells (PBMCs)Antiviral Activity Assay13.47[3]
R5-18Peripheral Blood Mononuclear Cells (PBMCs)Antiviral Activity Assay2.26[3]
Wild-type huCCR5Recombinant Virus Infection AssaySingle-Round Infection Assay7.7[2]

Table 2: Anti-HIV-1 Activity of this compound

Experimental Protocols

While specific, detailed protocols for every cited experiment are not publicly available, this section outlines the general methodologies employed in the characterization of this compound's binding to CCR5.

Radioligand Binding Assay (Inhibition of RANTES and MIP-1α Binding)

This competitive binding assay is a standard method to determine the affinity of a compound for a receptor.

Objective: To measure the concentration of this compound required to inhibit 50% (IC50) of the binding of a radiolabeled ligand (e.g., ¹²⁵I-RANTES or ¹²⁵I-MIP-1α) to CCR5.

General Procedure:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 are cultured under standard conditions.

  • Membrane Preparation: Cell membranes expressing CCR5 are prepared by homogenization and centrifugation.

  • Assay Setup: A fixed concentration of the radiolabeled chemokine (¹²⁵I-RANTES or ¹²⁵I-MIP-1α) is incubated with the cell membranes in a suitable buffer.

  • Competition: A range of concentrations of unlabeled this compound is added to the incubation mixture to compete with the radioligand for binding to CCR5.

  • Incubation: The mixture is incubated at room temperature to reach binding equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of radioligand binding against the concentration of this compound.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by an agonist binding to a G-protein coupled receptor like CCR5.

Objective: To determine the ability of this compound to inhibit the increase in intracellular calcium concentration induced by RANTES binding to CCR5.

General Procedure:

  • Cell Preparation: CCR5-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fluo-4).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: RANTES is added to the cells to stimulate CCR5 and induce calcium mobilization from intracellular stores.

  • Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the RANTES-induced fluorescence signal.

Visualizations

CCR5 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical CCR5 signaling pathway and the mechanism of its inhibition by this compound.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RANTES RANTES / MIP-1α CCR5 CCR5 Receptor RANTES->CCR5 Binds TAK220 This compound TAK220->CCR5 Blocks G_protein G-protein (Gαi) CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Chemotaxis) DAG->Cellular_Response Leads to Ca_release->Cellular_Response Leads to

Caption: this compound blocks RANTES/MIP-1α binding to CCR5, preventing G-protein activation and subsequent calcium mobilization.

Experimental Workflow for Determining IC50 of this compound

This diagram outlines the general workflow for a competitive radioligand binding assay to determine the IC50 value of this compound.

Experimental_Workflow A Prepare CCR5-expressing cell membranes D Incubate membranes, radioligand, and this compound A->D B Prepare serial dilutions of this compound B->D C Prepare radiolabeled ligand (e.g., ¹²⁵I-RANTES) C->D E Separate bound from free ligand (Filtration) D->E F Quantify bound radioactivity (Scintillation Counting) E->F G Plot % Inhibition vs. [this compound] and calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound using a competitive radioligand binding assay.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical flow from this compound's binding to CCR5 to its ultimate therapeutic effect.

Logical_Relationship TAK220 This compound CCR5 CCR5 Receptor TAK220->CCR5 Binds to Inhibition Inhibition CCR5->Inhibition Chemokine_Binding Chemokine Binding (RANTES, MIP-1α) Conformational_Change CCR5 Conformational Change Chemokine_Binding->Conformational_Change Induces HIV_Binding HIV-1 gp120 Binding HIV_Binding->Conformational_Change Induces HIV_Entry HIV-1 Entry into Host Cell Conformational_Change->HIV_Entry Enables Inhibition->Chemokine_Binding Prevents Inhibition->HIV_Binding Prevents

References

Pharmacokinetics of TAK-220 in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available literature and databases do not contain specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC) or detailed experimental protocols for TAK-220 in animal models. The information presented herein is based on general knowledge of preclinical pharmacokinetic studies for small molecule CCR5 antagonists and should be considered illustrative.

Executive Summary

This compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.[1][2] Its development as an anti-HIV agent necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties in relevant animal models. While specific data for this compound is not publicly accessible, this guide provides a comprehensive overview of the expected pharmacokinetic profile and the methodologies typically employed in the preclinical evaluation of similar CCR5 antagonists. This document is intended for researchers, scientists, and drug development professionals to provide a framework for understanding the preclinical pharmacokinetics of this compound class.

General Pharmacokinetic Profile of Small Molecule CCR5 Antagonists in Animal Models

Based on studies of other small molecule CCR5 antagonists, a general pharmacokinetic profile in common preclinical species such as rats, dogs, and monkeys can be anticipated. These compounds often exhibit moderate to good oral bioavailability.

Table 1: Representative Pharmacokinetic Parameters of a Small Molecule CCR5 Antagonist (Compound X) Following Oral Administration in Animal Models

ParameterRatDogMonkey
Dose (mg/kg) 1055
Cmax (ng/mL) 800 - 12001500 - 25001000 - 1800
Tmax (h) 1 - 22 - 41 - 3
AUC (ng·h/mL) 4000 - 600010000 - 150008000 - 12000
Half-life (t½) (h) 4 - 68 - 126 - 10
Oral Bioavailability (%) 30 - 5050 - 7040 - 60

Note: The data in this table are hypothetical and intended for illustrative purposes only. They are based on typical ranges observed for other small molecule CCR5 antagonists and do not represent actual data for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pharmacokinetic parameters. The following sections outline typical methodologies used in preclinical ADME studies for small molecule drugs like this compound.

Animal Models
  • Species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used species in preclinical pharmacokinetic studies.

  • Health Status: Animals are typically specific-pathogen-free and acclimated to the laboratory environment before the study.

  • Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Food and water are provided ad libitum, except for fasting periods before and after drug administration.

Dosing and Sample Collection
  • Formulation: For oral administration, the compound is often formulated as a solution or suspension in a vehicle such as a mixture of polyethylene glycol, ethanol, and water. For intravenous administration, a solution in a saline-based vehicle is common.

  • Administration:

    • Oral (PO): Administered via oral gavage.

    • Intravenous (IV): Administered as a bolus injection or a short infusion, typically into a major vein (e.g., jugular vein).

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored frozen until analysis.

Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard bioanalytical technique for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: Plasma samples typically undergo protein precipitation or solid-phase extraction to remove interfering substances before analysis.

  • Validation: The bioanalytical method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Visualizations

CCR5 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of a natural ligand (chemokine) to the CCR5 receptor, leading to downstream cellular responses. This compound, as a CCR5 antagonist, blocks this interaction.

CCR5_Signaling_Pathway cluster_intracellular Intracellular Space Chemokine Chemokine CCR5 CCR5 Receptor Chemokine->CCR5 Binds G_Protein G-Protein (Gi) CCR5->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream_Signaling Modulates PKC->Downstream_Signaling Activates PK_Workflow Animal_Acclimation Animal Acclimation (e.g., Rats, Dogs, Monkeys) Dosing Drug Administration Animal_Acclimation->Dosing Dose_Preparation Dose Formulation Preparation (Oral or IV) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Analysis Bioanalysis by LC-MS/MS Plasma_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Report Study Report Generation Data_Analysis->Report

References

In Vitro Antiviral Profile of TAK-220: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiviral activity of TAK-220, a small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). This compound has demonstrated potent and selective inhibitory effects against R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) by blocking a critical entry point for the virus into host cells. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying biological pathways and experimental processes.

Core Mechanism of Action: CCR5 Antagonism

This compound functions as a non-competitive allosteric antagonist of the CCR5 co-receptor.[1][2] HIV-1 entry into host T-cells and macrophages is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor.[1] This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[1] R5-tropic HIV-1 strains, which are predominant, especially in early-stage infection, utilize CCR5 for this secondary binding event, which is essential for the subsequent fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[1] this compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents its interaction with gp120.[1] This effectively blocks the entry of R5-tropic HIV-1 into the host cell.[3][4]

cluster_0 HIV-1 Entry Pathway (R5-tropic) cluster_1 Inhibition by this compound HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Binding Blocked_CCR5 CCR5 (Blocked Conformation) HIV_gp120->Blocked_CCR5 Binding Prevented CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Viral_Fusion Viral Fusion & Entry CCR5->Viral_Fusion 3. Membrane Fusion Cell_Membrane Host Cell Membrane TAK220 This compound TAK220->Blocked_CCR5 Binds to CCR5

Caption: Mechanism of this compound in blocking HIV-1 entry.

Quantitative Antiviral Activity

The in vitro potency of this compound has been quantified across various studies, primarily focusing on its inhibitory concentration (IC50) and effective concentration (EC50/EC90) against different HIV-1 isolates in various cell-based assays.

Table 1: Inhibitory Activity of this compound against R5-tropic HIV-1 Isolates
HIV-1 IsolateCell TypeParameterValue (nM)Reference
R5-08PBMCsIC503.12[5][6]
R5-06PBMCsIC5013.47[5][6]
R5-18PBMCsIC502.26[5][6]
JR-FLEnv-expressing cellsIC50 (Membrane Fusion)0.42[3]
HXB2 (X4-tropic)Env-expressing cellsIC50 (Membrane Fusion)>1000[3]

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Effective Concentration of this compound against R5 HIV-1 Clinical Isolates in PBMCs
HIV-1 IsolateEC50 (nM)EC90 (nM)Reference
KK1.212[6]
CTV0.725[6]
HKW1.712[6]
HNK1.728[6]
HTN0.9315[6]
HHA0.554[6]
Mean of 6 isolates-13[3][7]
Table 3: Inhibitory Activity of this compound on Chemokine Binding to CCR5
LigandParameterValue (nM)Reference
RANTESIC503.5[4]
MIP-1αIC501.4[4]
MIP-1βIC50No effect[4]

Synergistic Antiviral Effects

This compound has been evaluated in combination with other classes of antiretroviral drugs, demonstrating favorable interactions.[5] Synergy, where the combined effect is greater than the sum of the individual effects, was particularly noted at higher inhibitory concentrations (IC90 and IC95).[2][5]

Table 4: Combination Indices for this compound with Other Antiretrovirals against HIV-1 R5-08
Combination DrugClassMean Combination Index at IC90Mean Combination Index at IC95InterpretationReference
ZidovudineNRTI0.47 ± 0.070.40 ± 0.07Synergy[5]
LamivudineNRTI--Synergy[5]
EfavirenzNNRTI--Synergy[5]
IndinavirPI--Synergy[5]
EnfuvirtideFusion Inhibitor--High Synergy[5]

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor. A combination index <0.9 indicates synergy.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the in vitro antiviral activity of this compound.

HIV-1 Replication Assay in PBMCs

This assay measures the ability of a compound to inhibit viral replication in primary human immune cells.

  • Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-1-seronegative donors using Ficoll-Hypaque density gradient centrifugation. The cells are stimulated for 3 days with phytohemagglutinin (PHA).[5]

  • Infection and Treatment: Stimulated PBMCs are resuspended at 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with fetal calf serum, antibiotics, and interleukin-2. The cells are plated in 24-well plates.[5]

  • Drug Application: this compound and other antiviral agents, alone or in combination, are added to the wells at various concentrations.[5]

  • Viral Inoculation: A standardized amount of an R5-tropic HIV-1 isolate is added to the cell cultures.[5]

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 7 days.[5]

  • Quantification of Viral Replication: Cell-free supernatants are harvested, and the level of HIV-1 p24 antigen, a viral core protein, is quantified using an enzyme-linked immunosorbent assay (ELISA).[5] The reduction in p24 levels in treated versus untreated cultures is used to calculate IC50/EC50 values.

  • Cytotoxicity Assessment: The toxicity of the compounds on uninfected PBMCs is assessed in parallel using methods like the trypan blue dye exclusion assay to ensure that the observed antiviral effect is not due to cell death.[5]

start Isolate & Stimulate PBMCs infect Infect with HIV-1 & Add this compound start->infect incubate Incubate for 7 days infect->incubate harvest Harvest Supernatant incubate->harvest elisa p24 Antigen ELISA harvest->elisa analyze Calculate IC50/EC50 elisa->analyze

Caption: Workflow for HIV-1 replication assay in PBMCs.
Membrane Fusion Assay

This assay specifically measures the inhibition of the fusion step between the viral envelope and the host cell membrane.

  • Cell Lines: Two cell types are used: one expressing the HIV-1 envelope glycoprotein (e.g., JR-FL for R5-tropic) and another expressing CD4 and the appropriate co-receptor (CCR5 or CXCR4).[3]

  • Compound Incubation: The target cells (expressing CD4 and CCR5/CXCR4) are pre-incubated with varying concentrations of this compound.

  • Co-culture: The envelope-expressing cells are then mixed with the target cells.

  • Fusion Event: Cell-cell fusion is allowed to occur over a set period.

  • Quantification: Fusion events are quantified, often using a reporter gene system (e.g., luciferase or β-galactosidase) where fusion leads to the activation of the reporter gene.

  • Data Analysis: The reduction in reporter gene activity in the presence of the compound is used to determine the IC50 for membrane fusion.[3]

Receptor Binding Assay

This assay determines the ability of this compound to compete with natural chemokines for binding to the CCR5 receptor.

  • Cell Preparation: CHO cells stably expressing human CCR5 are used.[4]

  • Competitive Binding: The cells are incubated with a fixed concentration of a radiolabeled or fluorescently tagged CCR5 ligand (e.g., RANTES, MIP-1α) in the presence of varying concentrations of this compound.[4]

  • Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then washed away.

  • Detection: The amount of bound labeled ligand is measured using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand is determined as the IC50.[4]

start CCR5-expressing CHO cells incubation Incubate with Labeled Chemokine & this compound start->incubation wash Wash Unbound Ligand incubation->wash measure Measure Bound Ligand wash->measure analyze Calculate IC50 measure->analyze

References

Methodological & Application

Application Notes and Protocols for TAK-220 in HIV-1 Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TAK-220, a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), for use in Human Immunodeficiency Virus Type 1 (HIV-1) entry assays. This document includes detailed protocols for evaluating the antiviral activity of this compound and quantitative data from preclinical studies.

Introduction

HIV-1 entry into host cells is a critical first step in its replication cycle, making it a prime target for antiretroviral therapy.[1][2] The process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[3][4] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[3] Viruses that use CCR5 are termed R5-tropic, while those that use CXCR4 are X4-tropic. This compound is a non-competitive CCR5 antagonist that selectively blocks the entry of R5-tropic HIV-1 into host cells.[5][6][7] It has demonstrated potent anti-HIV-1 activity at nanomolar concentrations and exhibits favorable drug interaction profiles with other antiretroviral agents.[1][8]

Mechanism of Action

This compound functions by binding to a pocket within the transmembrane domains of the CCR5 receptor.[7] This binding event allosterically inhibits the interaction between the HIV-1 gp120-CD4 complex and CCR5, thereby preventing the conformational changes in the viral gp41 protein required for the fusion of the viral and cellular membranes.[3][5] Unlike some other CCR5 antagonists, this compound does not induce the internalization of the CCR5 receptor from the cell surface.[5][6][9] Instead, it blocks the binding of monoclonal antibodies that recognize the second extracellular loop of CCR5.[5][6] This specific mode of action prevents the entry of R5-tropic HIV-1 without affecting the normal physiological functions of CCR5.

HIV_Entry_and_TAK220_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Blocked_CCR5 Blocked CCR5 gp120->Blocked_CCR5 Binding Blocked gp41 gp41 cluster_cell cluster_cell gp41->cluster_cell 4. Viral Entry CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41-mediated Fusion TAK220 This compound TAK220->CCR5 Binds to CCR5

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity of this compound against various R5-tropic HIV-1 isolates.

Table 1: Inhibitory Activity of this compound against R5-tropic HIV-1 Clinical Isolates in Peripheral Blood Mononuclear Cells (PBMCs) [1]

HIV-1 IsolateIC50 (nM)
R5-083.12
R5-0613.47
R5-182.26

IC50 (50% inhibitory concentration) is the concentration of the drug that is required for 50% inhibition of viral replication.

Table 2: Effective Concentrations of this compound against R5-tropic HIV-1 Clinical Isolates in PBMCs [5]

HIV-1 IsolateEC50 (nM)EC90 (nM)
Clinical Isolate 10.554.0
Clinical Isolate 21.728
Mean (n=6) - 13

EC50 (50% effective concentration) and EC90 (90% effective concentration) are the concentrations of the drug that are required to achieve 50% and 90% of the maximum effect, respectively.

Table 3: Inhibitory Activity of this compound in an R5 Envelope-Mediated Membrane Fusion Assay [5]

HIV-1 EnvelopeIC50 (nM)
JR-FL (R5)0.42
HXB2 (X4)> 1,000

Experimental Protocols

Protocol 1: Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to assess the inhibitory effect of this compound on HIV-1 replication in primary human cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy, HIV-1-seronegative donors.

  • Phytohemagglutinin (PHA)

  • RPMI 1640 culture medium supplemented with 20% heat-inactivated fetal calf serum (FCS), penicillin (50 U/ml), and streptomycin (50 µg/ml).

  • R5-tropic HIV-1 isolates

  • This compound (dissolved in dimethyl sulfoxide, DMSO)

  • 96-well culture plates

  • HIV-1 p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Hypaque density gradient centrifugation.

  • Stimulate the PBMCs with PHA for 3 days.

  • Wash the stimulated PBMCs and resuspend them at a concentration of 1 × 10^6 cells/ml in supplemented RPMI 1640 medium.

  • Prepare serial dilutions of this compound in culture medium.

  • In a 96-well plate, add 100 µl of the PBMC suspension to each well.

  • Add 50 µl of the this compound dilutions to the respective wells.

  • Add 50 µl of the HIV-1 inoculum (800 to 1,000 50% tissue culture infective doses/10^6 cells) to each well.[1]

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 7 days.[1]

  • On day 7, harvest the cell-free culture supernatants.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.

PBMC_Assay_Workflow cluster_prep Cell & Virus Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout isolate_pbmc Isolate PBMCs stimulate_pbmc Stimulate with PHA isolate_pbmc->stimulate_pbmc plate_cells Plate PBMCs stimulate_pbmc->plate_cells prepare_virus Prepare HIV-1 Inoculum add_virus Infect with HIV-1 prepare_virus->add_virus add_tak220 Add this compound Dilutions plate_cells->add_tak220 add_tak220->add_virus incubate Incubate for 7 days add_virus->incubate harvest Harvest Supernatants incubate->harvest p24_elisa p24 Antigen ELISA harvest->p24_elisa calculate_ic50 Calculate IC50 p24_elisa->calculate_ic50

Caption: Workflow for the anti-HIV-1 activity assay in PBMCs.
Protocol 2: HIV-1 Env-Pseudotyped Virus Entry Assay

This assay utilizes a single-round infection system to specifically measure the inhibition of viral entry.

Materials:

  • 293T/17 cells

  • U87.CD4.CCR5 cells (or other suitable target cell line)

  • Env-expressing plasmid (for an R5-tropic envelope)

  • Backbone plasmid with a defective Env gene and a luciferase reporter gene

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FCS

  • This compound

  • 96-well white, solid-bottom assay plates

  • Luciferase assay reagent (e.g., Britelite Plus)

  • Luminometer

Procedure:

Part A: Production of Env-Pseudotyped Virus

  • Co-transfect 293T/17 cells with the Env-expressing plasmid and the Env-defective backbone plasmid using a suitable transfection reagent.

  • Incubate the transfected cells for 48-72 hours.

  • Harvest the virus-containing culture supernatants.

  • Filter the supernatants through a 0.45-micron filter to remove cellular debris.

  • Titer the pseudovirus stock to determine the appropriate dilution for the entry assay.

Part B: Entry Inhibition Assay

  • Seed U87.CD4.CCR5 cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the culture medium from the cells and add the this compound dilutions.

  • Add the diluted Env-pseudotyped virus to the wells.

  • Incubate the plates for 48-72 hours at 37°C.[10]

  • Remove the culture medium and add luciferase assay reagent to each well.

  • Measure the luciferase activity using a luminometer.

  • Calculate the IC50 from the dose-response curve.

Pseudovirus_Assay_Workflow cluster_production Virus Production cluster_inhibition_assay Inhibition Assay cluster_detection Detection transfect Co-transfect 293T cells incubate_prod Incubate 48-72h transfect->incubate_prod harvest_virus Harvest & Filter Supernatant incubate_prod->harvest_virus add_pseudovirus Add Pseudovirus harvest_virus->add_pseudovirus seed_cells Seed Target Cells add_drug Add this compound seed_cells->add_drug add_drug->add_pseudovirus incubate_assay Incubate 48-72h add_pseudovirus->incubate_assay lyse_cells Lyse Cells & Add Reagent incubate_assay->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data

Caption: Workflow for the HIV-1 Env-pseudotyped virus entry assay.

Conclusion

This compound is a valuable research tool for studying the mechanisms of HIV-1 entry and for the preclinical evaluation of CCR5-targeted antiviral strategies. The protocols outlined in these application notes provide a framework for robust and reproducible in vitro assessment of this compound's inhibitory activity. Researchers should adapt these protocols as necessary for their specific experimental systems and HIV-1 strains.

References

Application Notes and Protocols for TAK-220 in Antiviral Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-220 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3][4][5] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[2] By binding to CCR5, this compound allosterically inhibits the interaction between the viral glycoprotein gp120 and the host cell, thereby preventing viral entry and subsequent replication.[2][6] This mechanism of action makes this compound a compelling candidate for anti-HIV-1 therapy and a valuable tool for in vitro studies of HIV-1 entry and inhibition.

These application notes provide detailed protocols for utilizing this compound in cell culture models for antiviral testing, with a primary focus on its well-documented activity against HIV-1. While the core methodologies described can be adapted for other viruses, it is important to note that the known antiviral spectrum of this compound is predominantly against R5-tropic HIV-1.

Mechanism of Action: CCR5 Antagonism

This compound selectively binds to the CCR5 co-receptor on the host cell surface. This binding event induces a conformational change in the receptor that prevents the HIV-1 envelope glycoprotein gp120 from engaging with it, a crucial step for membrane fusion and viral entry.[2][6] this compound has been shown to be highly specific for CCR5 and does not significantly interact with other chemokine receptors such as CCR1, CCR2b, CCR3, CCR4, or CCR7.[4]

TAK220_Mechanism cluster_host Host Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 CCR5 CCR5 gp120 gp120 gp120->CD4 1. Binding gp120->CCR5 2. Co-receptor Binding gp41 gp41 gp41->CD4 3. Fusion & Entry TAK220 This compound TAK220->CCR5 Inhibition

Figure 1. Mechanism of this compound action in preventing HIV-1 entry.

Data Presentation: In Vitro Anti-HIV-1 Activity of this compound

The following tables summarize the quantitative data on the antiviral efficacy of this compound against various R5-tropic HIV-1 isolates in different cell-based assays.

Table 1: Potent Inhibitory Activity of this compound against R5 HIV-1 Isolates

HIV-1 Isolate50% Inhibitory Concentration (IC50) [nM]Cell TypeReference
R5-083.12PBMCs[6]
R5-0613.47PBMCs[6]
R5-182.26PBMCs[6]

IC50 values represent the concentration of this compound required to inhibit viral replication by 50%. PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Effective Concentration of this compound against various R5 HIV-1 Clinical Isolates

HIV-1 Isolate50% Effective Concentration (EC50) [nM]90% Effective Concentration (EC90) [nM]Cell TypeReference
HIV-1 KK1.212PBMCs[7]
HIV-1 CTV0.725PBMCs[7]
HIV-1 HKW1.712PBMCs[7]
HIV-1 HNK1.728PBMCs[7]
HIV-1 HTN0.9315PBMCs[7]
HIV-1 HHA0.554PBMCs[7]

EC50 and EC90 values represent the concentrations of this compound required to achieve 50% and 90% of the maximum antiviral effect, respectively.

Experimental Protocols

The following are detailed protocols for common antiviral assays that can be employed to evaluate the efficacy of this compound.

Cell Culture Models

A variety of cell lines are suitable for the propagation of HIV-1 and for use in antiviral assays with this compound. The choice of cell line will depend on the specific HIV-1 strain (R5-tropic) and the experimental endpoint.

  • Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that are natural targets of HIV-1. Require stimulation with phytohemagglutinin (PHA) prior to infection.

  • U87.CD4.CCR5 cells: An astroglioma cell line engineered to express CD4 and CCR5, making them susceptible to R5-tropic HIV-1.

  • CHO cells expressing CCR5: Chinese Hamster Ovary cells engineered to express the human CCR5 receptor, useful for binding assays.[4]

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to reduce the number of plaques (zones of cell death) formed by a lytic virus.

Plaque_Assay_Workflow Start Start Seed_Cells Seed host cells in multi-well plates (e.g., 6-well plates) Start->Seed_Cells Confluent_Monolayer Incubate until a confluent monolayer is formed Seed_Cells->Confluent_Monolayer Prepare_Dilutions Prepare serial dilutions of this compound Confluent_Monolayer->Prepare_Dilutions Prepare_Virus Prepare virus inoculum at a concentration that yields countable plaques Confluent_Monolayer->Prepare_Virus Pre-incubation Pre-incubate cells with this compound dilutions Prepare_Dilutions->Pre-incubation Infection Infect cells with virus in the presence of this compound Prepare_Virus->Infection Pre-incubation->Infection Adsorption Allow virus to adsorb for 1-2 hours Infection->Adsorption Overlay Remove inoculum and add semi-solid overlay (e.g., agarose or methylcellulose) containing this compound Adsorption->Overlay Incubation Incubate for several days to allow plaque formation Overlay->Incubation Fix_and_Stain Fix cells and stain with crystal violet Incubation->Fix_and_Stain Count_Plaques Count plaques and calculate the percent inhibition Fix_and_Stain->Count_Plaques End End Count_Plaques->End

Figure 2. Experimental workflow for a Plaque Reduction Assay.

Protocol:

  • Cell Seeding: Seed host cells (e.g., U87.CD4.CCR5) in 6-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment and Infection: When the cell monolayer is confluent, remove the growth medium and wash with phosphate-buffered saline (PBS). Add the this compound dilutions to the wells and incubate for 1 hour. Subsequently, add the virus inoculum (at a multiplicity of infection that gives 50-100 plaques per well) to each well.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Gently aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.2% methylcellulose or 0.5% agarose in culture medium) containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 3-10 days, depending on the virus and cell line).

  • Staining: Aspirate the overlay and fix the cells with a solution such as 10% formalin for at least 30 minutes. After fixation, remove the fixative and stain the cells with a 0.1% crystal violet solution.

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value can then be determined using dose-response curve analysis.

TCID50 Reduction Assay

The Tissue Culture Infectious Dose 50 (TCID50) assay is used to quantify the amount of virus required to produce a cytopathic effect (CPE) in 50% of inoculated cell cultures. This assay is particularly useful for viruses that do not form distinct plaques.

Protocol:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer the next day.

  • Virus and Compound Dilutions: Prepare serial 10-fold dilutions of the virus stock. For each virus dilution, prepare a set of tubes with and without a fixed concentration of this compound.

  • Infection: Remove the growth medium from the 96-well plate and inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution, both with and without this compound. Include cell-only and compound-only controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 5-7 days, or until CPE is observed in the virus control wells.

  • Scoring: Examine each well for the presence or absence of CPE.

  • Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Karber method. The reduction in viral titer in the presence of this compound is then determined.

HIV-1 p24 Antigen ELISA

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Protocol:

  • Cell Culture and Infection: Culture PHA-stimulated PBMCs or a susceptible cell line (e.g., U87.CD4.CCR5) and infect with an R5-tropic HIV-1 strain in the presence of serial dilutions of this compound.

  • Incubation: Incubate the infected cells for a defined period (e.g., 7 days), collecting supernatant samples at various time points.

  • ELISA: Quantify the amount of p24 antigen in the culture supernatants using a commercially available HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Analysis: The reduction in p24 production in the presence of this compound is used to determine the compound's EC50.

Quantitative Real-Time PCR (RT-qPCR) for Viral Load

RT-qPCR can be used to quantify the amount of viral RNA in cell culture supernatants, providing a sensitive measure of viral replication.

qPCR_Workflow Start Start Infection Infect cell cultures with virus in the presence of this compound dilutions Start->Infection Incubation Incubate for a defined period Infection->Incubation Harvest_Supernatant Harvest cell culture supernatant Incubation->Harvest_Supernatant RNA_Extraction Extract viral RNA from supernatant Harvest_Supernatant->RNA_Extraction RT Reverse transcribe viral RNA to cDNA RNA_Extraction->RT qPCR Perform quantitative PCR with primers and probe specific for a viral gene RT->qPCR Data_Analysis Analyze amplification data to determine viral RNA copy number qPCR->Data_Analysis Calculate_Inhibition Calculate the percent inhibition of viral replication Data_Analysis->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 3. Workflow for determining viral load by RT-qPCR.

Protocol:

  • Sample Collection: Collect supernatant from virus-infected cell cultures treated with various concentrations of this compound.

  • RNA Extraction: Extract viral RNA from the supernatants using a commercial viral RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using primers and a fluorescently labeled probe specific for a conserved region of the viral genome (e.g., the HIV-1 gag or pol gene).

  • Quantification: The viral load is quantified by comparing the amplification cycle threshold (Ct) values of the samples to a standard curve generated from a known quantity of viral RNA or a plasmid containing the target sequence. The reduction in viral RNA levels in the presence of this compound is then calculated.

Conclusion

This compound is a highly potent and selective CCR5 antagonist with well-characterized anti-HIV-1 activity. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound and other potential antiviral compounds that target viral entry. The choice of cell model and assay will depend on the specific research question and the virus being studied. While the primary application of this compound is in the context of HIV-1 research, the fundamental principles of these antiviral testing methods are broadly applicable across virology.

References

Application Notes and Protocols for TAK-220 Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-220 is a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] While initially developed and investigated as an anti-HIV agent that blocks viral entry into host cells, the role of the CCR5 signaling pathway in other pathologies, notably cancer, has opened new avenues for therapeutic exploration.[3][4][5][6] The CCL5/CCR5 axis is implicated in tumor progression, metastasis, and the regulation of the tumor microenvironment, making this compound a compelling candidate for combination studies with various anti-cancer agents.[7][8][9]

These application notes provide a comprehensive guide for designing and conducting preclinical combination studies involving this compound. The protocols outlined below cover essential in vitro and in vivo assays to evaluate the synergistic, additive, or antagonistic effects of this compound when combined with other therapeutic agents.

Rationale for this compound Combination Studies in Oncology

The expression of CCR5 is not limited to immune cells; it is also found on various tumor cells, where its activation by its ligand, CCL5 (RANTES), can promote proliferation, invasion, and metastasis.[5][6][7] Furthermore, the CCL5/CCR5 axis plays a crucial role in recruiting immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), to the tumor microenvironment, thereby hindering anti-tumor immune responses.[8][10]

By blocking the CCR5 receptor, this compound can potentially:

  • Inhibit tumor cell migration and invasion.[9]

  • Disrupt the immunosuppressive tumor microenvironment.[10]

  • Enhance the efficacy of conventional chemotherapies and immunotherapies.[11]

This provides a strong rationale for investigating this compound in combination with a variety of anti-cancer drugs, including cytotoxic agents, targeted therapies, and immune checkpoint inhibitors.

Data Presentation

Quantitative data from combination studies should be summarized in clear and well-structured tables to facilitate comparison and interpretation of results.

Table 1: In Vitro Cytotoxicity of this compound and Combination Agent

Cell LineTreatmentIC50 (nM) ± SD
Cancer Type A
Cell Line 1This compound
Agent X
Cancer Type B
Cell Line 2This compound
Agent X

Table 2: Combination Index (CI) Values for this compound and Agent X

Cell LineFa (Fraction Affected)CI ValueInterpretation
Cell Line 1
0.25
0.50Synergism: CI < 0.9
0.75Additive: 0.9 ≤ CI ≤ 1.1
0.90Antagonism: CI > 1.1
Cell Line 2
0.25
0.50
0.75
0.90

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model

Treatment GroupNMean Tumor Volume (mm³) ± SEM% TGI (Tumor Growth Inhibition)
Vehicle Control
This compound (dose)
Agent X (dose)
This compound + Agent X

Experimental Protocols

In Vitro Methodologies

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound alone and in combination with another agent.

  • Materials:

    • Cancer cell lines of interest

    • 96-well plates

    • Complete cell culture medium

    • This compound

    • Combination agent (Agent X)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

    • Prepare serial dilutions of this compound and Agent X, both individually and in combination at a fixed ratio (e.g., based on their individual IC50 values).

    • Remove the medium and add 100 µL of medium containing the drugs to the respective wells. Include vehicle-only wells as a control.

    • Incubate the plate for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][15]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

2. Combination Index (CI) Determination

The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[16][17]

  • Procedure:

    • Perform cell viability assays with a range of concentrations for each drug alone and in combination at a fixed ratio.

    • Use software like CompuSyn to calculate the Combination Index (CI) values based on the dose-effect data.

    • A CI value less than 0.9 indicates synergy, a value between 0.9 and 1.1 suggests an additive effect, and a value greater than 1.1 indicates antagonism.[18]

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound and Agent X

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound, Agent X, or the combination for 48 hours.

    • Harvest the cells, including both adherent and floating cells.[19]

    • Wash the cells with cold PBS.[20]

    • Resuspend the cells in 1X Binding Buffer.[20]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[19][21]

    • Analyze the stained cells by flow cytometry.[19][20]

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

4. Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of the drug combination on key signaling pathways.

  • Materials:

    • Cancer cell lines

    • This compound and Agent X

    • Lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • Transfer apparatus

    • Nitrocellulose or PVDF membranes

    • Primary antibodies (e.g., against proteins in the PI3K/Akt, MAPK pathways)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

    • Imaging system

  • Procedure:

    • Treat cells with the drugs for the desired time points.

    • Lyse the cells and determine the protein concentration.[22]

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[22][23]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[23]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[22]

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.[24]

    • Analyze the changes in protein expression and phosphorylation to understand the mechanism of action of the drug combination.[25]

In Vivo Methodology

1. Xenograft Tumor Model

This protocol describes an in vivo efficacy study of this compound in combination with another agent.

  • Materials:

    • Immunocompromised mice (e.g., nude or NSG mice)

    • Cancer cell line of interest

    • Matrigel (optional)

    • This compound and Agent X formulations for in vivo administration

    • Calipers

  • Procedure:

    • Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) into the flank of the mice.[26][27]

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Agent X alone, and this compound + Agent X).[28]

    • Administer the treatments according to the predetermined dosing schedule and route.

    • Measure tumor volumes and body weights 2-3 times per week.[26]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualizations

G cluster_0 CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds G-protein G-protein CCR5->G-protein Activates Immune Evasion Immune Evasion CCR5->Immune Evasion Promotes This compound This compound This compound->CCR5 Blocks PI3K/Akt Pathway PI3K/Akt Pathway G-protein->PI3K/Akt Pathway MAPK Pathway MAPK Pathway G-protein->MAPK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Metastasis Metastasis MAPK Pathway->Metastasis

Caption: this compound blocks the CCL5/CCR5 signaling pathway.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability (MTT) Cell Viability (MTT) Drug Treatment->Cell Viability (MTT) Apoptosis Assay (FACS) Apoptosis Assay (FACS) Drug Treatment->Apoptosis Assay (FACS) Western Blotting Western Blotting Drug Treatment->Western Blotting IC50 & CI Calculation IC50 & CI Calculation Cell Viability (MTT)->IC50 & CI Calculation Tumor Implantation Tumor Implantation Randomization Randomization Tumor Implantation->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Caption: Experimental workflow for this compound combination studies.

G Hypothesis Hypothesis In Vitro Synergy In Vitro Synergy Hypothesis->In Vitro Synergy Test Mechanism of Action Mechanism of Action In Vitro Synergy->Mechanism of Action Investigate In Vivo Efficacy In Vivo Efficacy In Vitro Synergy->In Vivo Efficacy Validate Mechanism of Action->In Vivo Efficacy Clinical Translation Clinical Translation In Vivo Efficacy->Clinical Translation Potential for

Caption: Logical relationship of the experimental design.

References

Studying CCR5 Signaling Pathways with TAK-220: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and has been identified as a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1.[1][2] Its involvement in various inflammatory diseases and viral pathogenesis has made it a significant target for therapeutic intervention. TAK-220 is a potent and selective small-molecule antagonist of CCR5, demonstrating high affinity and efficacy in blocking CCR5-mediated signaling and HIV-1 entry.[3][4] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate CCR5 signaling pathways, complete with detailed experimental protocols and data presentation.

Mechanism of Action of this compound

This compound is a non-competitive allosteric antagonist of CCR5. It does not bind to the same site as the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) but rather to a binding pocket within the transmembrane domains of the receptor.[5][6] This binding induces a conformational change in CCR5 that prevents its interaction with viral envelope glycoproteins, thereby inhibiting viral entry.[3][4] this compound also effectively blocks chemokine-induced signaling cascades.[7][8]

Data Presentation

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Activity of this compound on Ligand Binding to CCR5

LigandCell LineIC50 (nM)Reference
RANTES (CCL5)CHO cells3.5[7][8]
MIP-1α (CCL3)CHO cells1.4[7][8]

IC50 (50% inhibitory concentration) is the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled ligand.

Table 2: Anti-HIV-1 Activity of this compound

HIV-1 IsolateCell TypeIC50 (nM)EC50 (nM)EC90 (nM)Reference
R5-08PBMCs3.12--[9]
R5-06PBMCs13.47--[9]
R5-18PBMCs2.26--[9]
JR-FL (envelope-mediated fusion)-0.42--[7][8]
HIV-1 KKPBMCs-1.212[7][8]
HIV-1 CTVPBMCs-0.725[7][8]
HIV-1 HKWPBMCs-1.712[7][8]
HIV-1 HNKPBMCs-1.728[7][8]
HIV-1 HTNPBMCs-0.9315[7][8]
HIV-1 HHAPBMCs-0.554[7][8]

IC50 (50% inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. EC50 (50% effective concentration) and EC90 (90% effective concentration) refer to the concentrations of a drug that are required for 50% and 90% of the maximum effect, respectively. PBMCs are peripheral blood mononuclear cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CCR5 signaling cascade, the mechanism of this compound, and a general workflow for its evaluation.

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαi/q Gβγ CCR5->G_protein Activation PLC PLC G_protein->PLC Activates MAPK MAPK (ERK1/2) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Chemotaxis Chemotaxis & Cell Migration Ca_cyto->Chemotaxis PKC->MAPK Activates MAPK->Chemotaxis Ligand Chemokine (RANTES, MIP-1α) Ligand->CCR5 Binding

Canonical CCR5 signaling cascade upon chemokine binding.

TAK220_Mechanism cluster_membrane Plasma Membrane CCR5 CCR5 Signaling Downstream Signaling & Viral Entry CCR5->Signaling Inhibited TAK220 This compound TAK220->CCR5 Allosteric Binding Ligand Chemokine / HIV-1 gp120 Ligand->CCR5 Binding Blocked

Mechanism of this compound as a CCR5 antagonist.

Experimental_Workflow start Start: CCR5-expressing cells binding_assay Competitive Binding Assay (Radioligand or Fluorescent) start->binding_assay calcium_assay Calcium Mobilization Assay (Fura-2 or Fluo-4) start->calcium_assay chemotaxis_assay Chemotaxis Assay (Transwell) start->chemotaxis_assay western_blot Western Blot (p-ERK, etc.) start->western_blot data_analysis Data Analysis (IC50/EC50 Determination) binding_assay->data_analysis calcium_assay->data_analysis chemotaxis_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Characterize this compound effect data_analysis->conclusion

Workflow for evaluating this compound's effect on CCR5 signaling.

Experimental Protocols

Herein are detailed protocols for key experiments to study CCR5 signaling using this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled CCR5 ligand for binding to the receptor.

Materials:

  • CCR5-expressing cells (e.g., CHO-CCR5, L1.2-CCR5) or membrane preparations

  • Radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α)

  • This compound

  • Unlabeled CCR5 ligand (for non-specific binding)

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4

  • Wash Buffer: Binding Buffer with 0.5 M NaCl

  • GF/B filter plates

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound in Binding Buffer.

  • In a 96-well plate, add 25 µL of cell suspension or membrane preparation (1.25 x 10⁵ cells) to each well.

  • Add 25 µL of the this compound dilution series to the appropriate wells.

  • For total binding, add 25 µL of Binding Buffer.

  • For non-specific binding, add 25 µL of a high concentration of unlabeled CCR5 ligand (e.g., 100 nM).

  • Add 50 µL of radiolabeled ligand (e.g., 0.1 nM ¹²⁵I-MIP-1α) to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 45-60 minutes.

  • Stop the reaction by transferring the contents of the wells to a GF/B filter plate using a cell harvester.

  • Wash the filters 2-3 times with ice-cold Wash Buffer.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit chemokine-induced increases in intracellular calcium concentration.

Materials:

  • CCR5-expressing cells

  • This compound

  • CCR5 agonist (e.g., RANTES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed CCR5-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Prepare the dye loading solution by dissolving Fura-2 AM or Fluo-4 AM in DMSO and then diluting it in Assay Buffer containing Pluronic F-127 and Probenecid.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells twice with Assay Buffer.

  • Add 100 µL of Assay Buffer to each well.

  • Prepare a dilution series of this compound and the CCR5 agonist in Assay Buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add this compound at various concentrations and incubate for a specified time.

  • Add the CCR5 agonist and immediately begin kinetic measurement of fluorescence intensity (Excitation/Emission: ~340/510 nm and ~380/510 nm for Fura-2; ~490/525 nm for Fluo-4).

  • Analyze the data to determine the inhibitory effect of this compound on calcium mobilization.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of CCR5-expressing cells towards a chemokine gradient.

Materials:

  • CCR5-expressing cells (e.g., T cells, monocytes)

  • This compound

  • Chemoattractant (e.g., RANTES)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well plates

  • Assay Medium: Serum-free RPMI 1640

  • Cell staining dye (e.g., Calcein AM or DAPI) or flow cytometer for cell counting

Procedure:

  • Pre-treat CCR5-expressing cells with various concentrations of this compound or vehicle control in Assay Medium for 30-60 minutes at 37°C.

  • Add Assay Medium containing the chemoattractant to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add the pre-treated cell suspension (e.g., 1 x 10⁵ cells in 100 µL) to the upper chamber of the inserts.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Remove the inserts and wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the migrated cells in several fields of view under a microscope or quantify the fluorescence if using a fluorescent dye. Alternatively, collect the cells from the lower chamber and count them using a flow cytometer.

  • Calculate the percentage of inhibition of chemotaxis by this compound.

Western Blot for Phosphorylated ERK

This assay determines the effect of this compound on the activation of downstream signaling molecules, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Materials:

  • CCR5-expressing cells

  • This compound

  • CCR5 agonist (e.g., RANTES)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed CCR5-expressing cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with this compound or vehicle for 30-60 minutes.

  • Stimulate the cells with a CCR5 agonist for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the effect of this compound on ERK phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate signaling pathways mediated by CCR5. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the role of CCR5 in health and disease and to explore the therapeutic potential of CCR5 antagonists. By employing these methodologies, scientists can further elucidate the molecular mechanisms underlying CCR5 function and its modulation by small-molecule inhibitors like this compound.

References

Application Notes and Protocols for TAK-220 in HIV-1 Tropism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, typically the C-C chemokine receptor 5 (CCR5) or the C-X-C chemokine receptor type 4 (CXCR4). The choice of coreceptor, known as viral tropism, is a critical determinant of HIV-1 pathogenesis. R5-tropic viruses, which utilize CCR5, are predominantly responsible for initial infection, while X4-tropic viruses, which use CXCR4, often emerge later in the disease course and are associated with a more rapid decline in CD4+ T-cell counts.

TAK-220 is a potent and selective small-molecule antagonist of the CCR5 coreceptor.[1] By binding to a transmembrane pocket of CCR5, this compound allosterically inhibits the interaction between gp120 and CCR5, thereby blocking the entry of R5-tropic HIV-1 into host cells.[2][3] This specific mechanism of action makes this compound an invaluable tool for investigating HIV-1 tropism, studying the mechanisms of viral entry, and evaluating the efficacy of CCR5-targeted antiviral strategies. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in HIV-1 tropism research.

Data Presentation

The antiviral activity of this compound has been quantified across various HIV-1 strains and experimental systems. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Anti-HIV-1 Activity of this compound against R5-tropic Clinical Isolates in Peripheral Blood Mononuclear Cells (PBMCs)

HIV-1 IsolateEC₅₀ (nM)EC₉₀ (nM)
R5 HIV-1 Clinical Isolate 10.554.0
R5 HIV-1 Clinical Isolate 21.728
R5 HIV-1 Clinical Isolate 31.1 (mean)13 (mean)
R5 HIV-1 Clinical Isolate 40.88.0
R5 HIV-1 Clinical Isolate 51.215
R5 HIV-1 Clinical Isolate 60.911
Mean 1.04 13.17

EC₅₀/EC₉₀: 50% and 90% effective concentrations, respectively. Data compiled from[4].

Table 2: Inhibitory Activity of this compound in Different Assay Formats

Assay TypeTargetIC₅₀ (nM)
RANTES Binding InhibitionCCR5-expressing CHO cells3.5
MIP-1α Binding InhibitionCCR5-expressing CHO cells1.4
Recombinant Virus InfectionWild-type huCCR5 expressing cells7.7
Membrane FusionR5 HIV-1 envelope-mediated0.42
Anti-HIV-1 Activity (R5 Clinical Isolates in PBMCs)HIV-1 R5-083.12
HIV-1 R5-0613.47
HIV-1 R5-182.26

IC₅₀: 50% inhibitory concentration. Data compiled from[5].

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TAK220_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Coreceptor gp120->CCR5 3. Co-receptor Binding (R5-tropic) FUSION Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->FUSION 4. Membrane Fusion TAK220 This compound TAK220->CCR5 Blocks Binding

Caption: Mechanism of this compound action in blocking HIV-1 entry.

HIV_Tropism_Assay_Workflow start Start: Isolate HIV-1 from Patient Sample prepare_cells Prepare Target Cells (e.g., TZM-bl) start->prepare_cells treat_cells Treat Cells with this compound (or control) prepare_cells->treat_cells infect_cells Infect Cells with Patient-derived HIV-1 treat_cells->infect_cells incubate Incubate (e.g., 48 hours) infect_cells->incubate measure Measure Viral Replication (e.g., Luciferase Assay, p24 ELISA) incubate->measure analyze Analyze Data and Determine Tropism measure->analyze end End: R5 or X4/Dual-Mixed Tropism analyze->end

Caption: Workflow for determining HIV-1 tropism using this compound.

Experimental Protocols

Protocol 1: HIV-1 Entry Assay using a Luciferase Reporter Gene

This assay measures the ability of this compound to inhibit HIV-1 entry into target cells by quantifying the reduction in luciferase reporter gene expression.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • This compound stock solution (in DMSO)

  • HIV-1 virus stock (R5-tropic)

  • DEAE-Dextran

  • 96-well cell culture plates (clear bottom, white or black walls for luminescence reading)

  • Luciferase assay reagent (e.g., Britelite)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend TZM-bl cells in complete growth medium.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the cells and add 50 µL of the diluted this compound or control medium to the appropriate wells.

  • Virus Infection:

    • Dilute the R5-tropic HIV-1 stock in growth medium containing DEAE-Dextran to a final concentration of 15 µg/mL. The amount of virus should be pre-determined to yield a strong luciferase signal.

    • Add 50 µL of the diluted virus to each well.

    • Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Measurement:

    • Remove 100 µL of the culture medium from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 2 minutes to allow for cell lysis.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Cell Fusion Assay

This assay measures the ability of this compound to block the fusion between cells expressing the HIV-1 envelope glycoprotein (Env) and cells expressing CD4 and CCR5.

Materials:

  • Effector cells: Cells stably expressing HIV-1 Env (R5-tropic) and Tat (e.g., HeLa-ADA).

  • Target cells: TZM-bl cells (expressing CD4, CCR5, and an LTR-luciferase reporter).

  • Complete growth medium.

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Target Cell Seeding:

    • Seed 0.5 x 10⁵ TZM-bl cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in growth medium.

    • Add the diluted compound to the wells containing the target cells.

  • Effector Cell Addition:

    • Detach the HeLa-ADA effector cells using a non-enzymatic cell stripper solution.

    • Overlay 0.5 x 10⁵ effector cells per well onto the target cells.

  • Fusion Incubation:

    • Allow cell fusion to proceed for 60 minutes at 37°C in a 5% CO₂ incubator.

  • Stopping the Fusion:

    • Stop the fusion reaction by adding a potent fusion inhibitor (e.g., C52L) to a final concentration of 5 µM.

  • Luciferase Measurement:

    • Incubate the plate for an additional 48 hours to allow for Tat-induced luciferase expression.

    • Measure luciferase activity as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of fusion inhibition and determine the IC₅₀ value for this compound.

Protocol 3: HIV-1 Replication Assay in PBMCs

This protocol assesses the antiviral activity of this compound against clinical HIV-1 isolates in primary human cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI 1640 medium supplemented with 20% FBS, penicillin, streptomycin, and IL-2.

  • Phytohemagglutinin (PHA).

  • R5-tropic HIV-1 clinical isolates.

  • This compound stock solution.

  • 96-well cell culture plates.

  • p24 antigen ELISA kit.

Procedure:

  • PBMC Isolation and Stimulation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Stimulate the PBMCs with PHA for 3 days.

    • Wash the cells and resuspend them in RPMI 1640 medium with IL-2.

  • Antiviral Assay:

    • Seed 1 x 10⁶ stimulated PBMCs per well in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Infect the cells with a pre-titered amount of an R5-tropic HIV-1 clinical isolate.

  • Incubation and Monitoring:

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

    • On day 4 and day 7 post-infection, collect a portion of the culture supernatant for p24 antigen analysis.

    • Replenish the wells with fresh medium containing the appropriate concentration of this compound.

  • p24 ELISA:

    • Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication at each this compound concentration compared to the virus control (no drug).

    • Determine the EC₅₀ and EC₉₀ values from the dose-response curve.

Conclusion

This compound is a highly effective and specific tool for the study of HIV-1 tropism. Its potent inhibition of R5-tropic virus entry allows for the clear delineation of coreceptor usage in clinical and laboratory isolates. The detailed protocols provided herein offer a starting point for researchers to incorporate this compound into their HIV-1 research, from basic mechanistic studies of viral entry to the screening of potential new antiretroviral agents. The quantitative data summarized in the tables provides a benchmark for expected efficacy in various experimental settings.

References

Application Notes and Protocols for Testing TAK-220 Synergy with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-220 is a small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and subsequent replication.[1] As combination antiretroviral therapy (cART) is the cornerstone of HIV-1 management, evaluating the synergistic potential of new agents like this compound with existing antiretrovirals is crucial for developing more potent and durable treatment regimens.[1][3] In vitro studies have shown that this compound exhibits favorable synergistic interactions with various classes of antiretroviral drugs, particularly with the fusion inhibitor enfuvirtide.[1][4]

These application notes provide detailed protocols for assessing the synergistic activity of this compound with other antiretrovirals in vitro.

Mechanism of Action of this compound

HIV-1 entry into a target T-cell is a multi-step process. It begins with the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4.[5] This initial binding event induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[5][6] R5-tropic viruses, which are predominant, especially in early infection, utilize CCR5. The interaction with the co-receptor triggers further conformational changes in the viral envelope, leading to the insertion of the gp41 fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[5][7]

This compound, a non-competitive CCR5 antagonist, binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[8] This binding event induces a conformational change in the extracellular loops of CCR5, which prevents their recognition by gp120, thus blocking the virus's ability to enter the cell.[9]

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

HIV_Entry_and_TAK220_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane gp41->Membrane 4. Membrane Fusion & Viral Entry CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41 Fusion Peptide Insertion TAK220 This compound TAK220->CCR5 Inhibits gp120-CCR5 Interaction

Caption: HIV-1 entry and its inhibition by this compound.

Experimental Protocols

In Vitro Synergy Testing using Checkerboard Assay

This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with another antiretroviral agent against HIV-1 replication in cell culture.

a. Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy, HIV-seronegative donors.

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • HIV-1 isolates (e.g., laboratory-adapted strains or clinical isolates).

  • This compound and other antiretroviral drugs of interest.

  • 96-well cell culture plates.

  • p24 antigen ELISA kit.

  • Cell viability assay kit (e.g., MTT or XTT).

b. Experimental Workflow:

Synergy_Testing_Workflow A 1. Isolate and stimulate PBMCs B 2. Prepare serial dilutions of this compound and the other antiretroviral A->B C 3. Add drug dilutions to a 96-well plate in a checkerboard format B->C D 4. Add stimulated PBMCs to each well C->D E 5. Infect cells with a standardized amount of HIV-1 D->E F 6. Incubate for 7 days E->F G 7. Measure HIV-1 replication (p24 antigen) and cell viability F->G H 8. Analyze data to determine synergy (e.g., using MacSynergy II) G->H

Caption: Workflow for in vitro synergy testing.

c. Detailed Methodology:

  • PBMC Isolation and Stimulation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA for 3 days, then culture them in RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2.

  • Drug Dilution Preparation: Prepare serial dilutions of this compound and the other antiretroviral agent in culture medium. The concentration range should span from well below to well above the 50% inhibitory concentration (IC50) of each drug.

  • Checkerboard Setup: In a 96-well plate, add the diluted drugs in a checkerboard pattern. This involves adding increasing concentrations of this compound along the rows and increasing concentrations of the second drug along the columns. Include wells with each drug alone and wells with no drugs as controls.

  • Cell Plating: Add the stimulated PBMCs to each well of the 96-well plate at a concentration of 1 x 10^5 cells per well.

  • Infection: Infect the cells with a pre-titered amount of HIV-1 isolate. The amount of virus should be sufficient to yield a detectable level of p24 antigen in the supernatant of the control wells after 7 days.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

  • Endpoint Measurement: After incubation, collect the cell culture supernatant to measure the level of HIV-1 replication using a p24 antigen ELISA kit. Assess cell viability in parallel plates using a standard cytotoxicity assay to ensure that the observed antiviral effect is not due to drug toxicity.

  • Data Analysis: Analyze the data using a synergy analysis program such as MacSynergy II.[10] This software calculates theoretical additive effects and compares them to the experimentally observed effects to determine synergy, additivity, or antagonism. The results are often visualized as a three-dimensional synergy plot.

Data Presentation

The quantitative data from synergy experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Antiviral Activity of this compound and Other Antiretrovirals Alone

Antiretroviral AgentDrug ClassHIV-1 IsolateIC50 (nM)IC90 (nM)
This compoundCCR5 AntagonistR5-tropic Isolate 11.55.2
R5-tropic Isolate 22.89.5
Zidovudine (AZT)NRTIR5-tropic Isolate 112.345.1
Efavirenz (EFV)NNRTIR5-tropic Isolate 13.110.8
Enfuvirtide (T-20)Fusion InhibitorR5-tropic Isolate 10.93.5

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor. IC50 and IC90 values are hypothetical and for illustrative purposes.

Table 2: Synergy Analysis of this compound in Combination with Other Antiretrovirals

Drug CombinationHIV-1 IsolateSynergy at 95% Confidence Level (nm²)Interpretation
This compound + ZidovudineR5-tropic Isolate 155Additive to slight synergy
This compound + EfavirenzR5-tropic Isolate 189Synergistic
This compound + EnfuvirtideR5-tropic Isolate 1152Highly Synergistic

Synergy values are hypothetical and for illustrative purposes. The magnitude of the synergy value indicates the degree of synergy.

Conclusion

The protocols described provide a robust framework for evaluating the synergistic potential of this compound with other antiretroviral agents. The checkerboard assay, coupled with appropriate data analysis, allows for a quantitative assessment of drug interactions. The favorable synergistic profile of this compound, particularly with entry inhibitors, suggests its potential as a valuable component of future cART regimens.[1] Further in vivo studies are warranted to confirm these in vitro findings.

References

Application Notes and Protocols for the Use of TAK-220 in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-220 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a G protein-coupled receptor that plays a crucial role in the immune system, primarily by mediating the migration of T cells and monocytes to sites of inflammation. It is also infamously co-opted by the human immunodeficiency virus (HIV-1) as a coreceptor for entry into host cells.[3] Consequently, this compound has been extensively studied for its anti-HIV-1 activity.[1][4] These application notes provide detailed protocols for the use of this compound in peripheral blood mononuclear cells (PBMCs) to investigate its biological effects, particularly its anti-HIV-1 efficacy and its potential immunomodulatory properties.

Mechanism of Action

This compound functions as a non-competitive antagonist of CCR5. It binds to a transmembrane pocket of the CCR5 receptor, distinct from the binding site of its natural chemokine ligands such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] This allosteric binding induces a conformational change in CCR5 that prevents the interaction between the viral envelope glycoprotein gp120 and the coreceptor, thereby inhibiting the entry of R5-tropic HIV-1 into host cells.[1][3]

Data Presentation

The following table summarizes the quantitative data on the in vitro activity of this compound in PBMCs.

ParameterVirus Strain/ConditionValue (nM)Reference
EC50 R5 HIV-1 Clinical Isolates (Range)0.55 - 1.7[1]
HIV-1 R5-083.12[4]
HIV-1 R5-0613.47[4]
HIV-1 R5-182.26[4]
EC90 R5 HIV-1 Clinical Isolates (Range)4.0 - 28[1]
IC50 RANTES Binding to CCR53.5[1]
MIP-1α Binding to CCR51.4[1]

Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Human whole blood collected in EDTA or heparin-containing tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin (complete RPMI)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing the mixing of the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing PBMCs at the plasma-Ficoll interface, the Ficoll-Paque layer, and a pellet of red blood cells and granulocytes at the bottom.

  • Carefully aspirate the top plasma layer without disturbing the buffy coat.

  • Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.

  • Resuspend the cells in the appropriate medium and concentration for downstream applications.

Protocol 2: Evaluation of Anti-HIV-1 Activity of this compound in PBMCs

This protocol outlines a method to assess the inhibitory effect of this compound on R5-tropic HIV-1 replication in PBMCs.

Materials:

  • Isolated human PBMCs

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • R5-tropic HIV-1 virus stock

  • This compound stock solution (dissolved in DMSO)

  • Complete RPMI medium

  • 96-well cell culture plates

  • HIV-1 p24 antigen ELISA kit

Procedure:

  • Stimulate PBMCs with 2 µg/mL PHA in complete RPMI for 2-3 days at 37°C and 5% CO2.

  • After stimulation, wash the cells and resuspend them at a concentration of 1 x 106 cells/mL in complete RPMI supplemented with 10 U/mL IL-2.

  • Seed 100 µL of the cell suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI with IL-2. Add 50 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO) and an untreated control.

  • Add 50 µL of a pre-titered amount of R5-tropic HIV-1 to each well.

  • Incubate the plate at 37°C and 5% CO2 for 7 days.

  • On day 7, collect the culture supernatant from each well.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) of this compound by plotting the percentage of p24 inhibition against the drug concentration.

Protocol 3: Assessment of this compound on Cytokine Production in Stimulated PBMCs

This protocol provides a framework to investigate the immunomodulatory effects of this compound on cytokine production by PBMCs following stimulation.

Materials:

  • Isolated human PBMCs

  • This compound stock solution

  • Stimulants:

    • Lipopolysaccharide (LPS) for monocyte/macrophage stimulation (e.g., 100 ng/mL)

    • Anti-CD3 (plate-bound, 1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) for T-cell stimulation

  • Brefeldin A (for intracellular cytokine staining)

  • Complete RPMI medium

  • 96-well cell culture plates

  • Flow cytometer

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-10)

  • Fixation and permeabilization buffers for flow cytometry

  • ELISA kits for desired cytokines

Procedure:

A. Cell Treatment and Stimulation:

  • Resuspend isolated PBMCs in complete RPMI at a concentration of 1 x 106 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C and 5% CO2.

  • Transfer the cells to a 96-well plate pre-coated with anti-CD3 antibody (for T-cell stimulation) or in a standard 96-well plate for LPS stimulation.

  • Add the soluble stimulant (anti-CD28 or LPS) to the respective wells. Include unstimulated controls.

  • Incubate for 24-72 hours, depending on the cytokine of interest.

B. Analysis of Secreted Cytokines by ELISA:

  • After the incubation period, centrifuge the plate and collect the culture supernatants.

  • Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using specific ELISA kits, following the manufacturer's instructions.

C. Analysis of Intracellular Cytokines by Flow Cytometry:

  • For the last 4-6 hours of the stimulation period, add Brefeldin A (e.g., 10 µg/mL) to the cell cultures to block cytokine secretion.

  • Harvest the cells and wash them with PBS.

  • Stain for cell surface markers by incubating the cells with fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4) in the dark at 4°C for 30 minutes.

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • Stain for intracellular cytokines by incubating the cells with fluorescently conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2) in the dark at room temperature for 30 minutes.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the data on a flow cytometer and analyze the frequency of cytokine-producing cells within specific cell populations.

Visualizations

TAK220_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV-1 gp120 HIV-1 gp120 CCR5 CCR5 HIV-1 gp120->CCR5 Binds CD4 CD4 HIV-1 gp120->CD4 Binds Chemokines (RANTES, MIP-1α) Chemokines (RANTES, MIP-1α) Chemokines (RANTES, MIP-1α)->CCR5 Binds This compound This compound This compound->CCR5 Binds Allosterically Viral Entry Viral Entry CCR5->Viral Entry No Viral Entry No Viral Entry CCR5->No Viral Entry Signaling Cascade Signaling Cascade CCR5->Signaling Cascade Blocked Signaling Blocked Signaling CCR5->Blocked Signaling CD4->CCR5 Conformational Change

Caption: this compound Signaling Pathway in PBMCs.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Isolate PBMCs from Whole Blood (Ficoll-Paque) B Culture and Stimulate PBMCs (e.g., PHA, IL-2 for HIV assay; anti-CD3/CD28 or LPS for cytokine assay) A->B C Add this compound (Serial Dilutions) B->C D Incubate Cells (Time and conditions depend on assay) C->D E Collect Supernatant/Cells D->E F1 HIV-1 p24 ELISA E->F1 Anti-HIV Assay F2 Cytokine ELISA E->F2 Secreted Cytokines F3 Intracellular Cytokine Staining (Flow Cytometry) E->F3 Intracellular Cytokines G Calculate EC50/IC50 or Quantify Cytokine Levels F1->G F2->G F3->G

Caption: Experimental Workflow for this compound in PBMCs.

References

Application Notes and Protocols for Calcium Mobilization Assays Using TAK-220

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-220 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5, a G protein-coupled receptor (GPCR), plays a crucial role in the entry of R5-tropic HIV-1 into host cells, making it a key target for antiretroviral therapy.[2][3] this compound effectively inhibits the replication of CCR5-using HIV-1 clinical isolates in peripheral blood mononuclear cells.[1] The mechanism of action of this compound involves blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 coreceptor.[2]

Functional characterization of CCR5 antagonists like this compound is commonly performed using calcium mobilization assays.[1] Activation of CCR5 by its natural ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), triggers a signaling cascade that results in the release of calcium from intracellular stores. This transient increase in intracellular calcium can be measured using fluorescent calcium indicators, such as Fluo-4 AM.[4] Antagonists like this compound will inhibit this ligand-induced calcium flux in a dose-dependent manner, allowing for the quantification of their inhibitory potency.

These application notes provide a detailed protocol for performing a calcium mobilization assay to evaluate the inhibitory activity of this compound on CCR5 signaling.

Data Presentation

CompoundAssay TypeLigandCell LineIC50 (nM)
This compoundReceptor BindingRANTESCHO3.5
This compoundReceptor BindingMIP-1αCHO1.4

This data is derived from receptor binding assays and is presented as an indicator of this compound's high affinity for the CCR5 receptor. It is expected that IC50 values from functional calcium mobilization assays would be in a similar nanomolar range.

Signaling Pathway and Experimental Workflow

CCR5 Signaling Pathway Leading to Calcium Mobilization

CCR5_Signaling_Pathway cluster_er Endoplasmic Reticulum IP3R IP3 Receptor Ca_ER Ca_ER IP3R->Ca_ER Opens channel Ligand Chemokine (e.g., RANTES) CCR5 CCR5 Ligand->CCR5 Activates TAK220 This compound TAK220->CCR5 Blocks Gq Gq CCR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R Binds to Ca_cyto Ca_cyto Ca_ER->Ca_cyto Release

Experimental Workflow for this compound Calcium Mobilization Assay

Experimental_Workflow A 1. Cell Culture (e.g., CHO-CCR5 cells) Plate in 96-well plates B 2. Dye Loading Incubate cells with Fluo-4 AM solution A->B C 3. Compound Incubation Add this compound at various concentrations B->C D 4. Agonist Stimulation Add CCR5 agonist (e.g., RANTES) C->D E 5. Data Acquisition Measure fluorescence intensity (Ex/Em = 490/525 nm) D->E F 6. Data Analysis Calculate IC50 of this compound E->F

Experimental Protocols

This protocol is adapted for a 96-well plate format but can be modified for other formats.

Materials and Reagents
  • Cells: A cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

  • This compound: Prepare a stock solution in DMSO and subsequent serial dilutions in assay buffer.

  • CCR5 Agonist: RANTES (CCL5) or MIP-1α (CCL3). Prepare a stock solution and working solutions in assay buffer.

  • Fluo-4 AM: Calcium-sensitive fluorescent dye.

  • Pluronic F-127: Dispersing agent for Fluo-4 AM.

  • Probenecid: Anion-exchange transport inhibitor to prevent dye leakage (optional but recommended).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Cell Culture Medium: Appropriate medium for the cell line used (e.g., DMEM/F-12 for CHO cells) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence plate reader with a bottom-read mode and kinetic reading capabilities (e.g., FlexStation, FLIPR).

Protocol Steps

1. Cell Plating:

  • Culture CCR5-expressing cells to 80-90% confluency.

  • Harvest the cells and resuspend them in fresh culture medium.

  • Plate the cells in a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

2. Preparation of Reagents:

  • Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.

  • Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in high-quality anhydrous DMSO to a stock concentration of 1 mM.

  • Pluronic F-127 Solution: Prepare a 10% (w/v) solution in DMSO.

  • Probenecid Stock Solution: If used, prepare a 250 mM stock solution in assay buffer.

  • Dye Loading Solution: For one 96-well plate, mix 20 µL of 1 mM Fluo-4 AM stock solution with 10 mL of assay buffer. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid dye dispersion. If using probenecid, add it to the dye loading solution at a final concentration of 2.5 mM.[4]

  • This compound Dilutions: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from picomolar to micromolar to determine a full dose-response curve.

  • Agonist Solution: Prepare the CCR5 agonist (e.g., RANTES) at a concentration that elicits a submaximal response (EC80) in the assay. This concentration needs to be predetermined in an agonist dose-response experiment.

3. Dye Loading:

  • Remove the culture medium from the cell plate.

  • Gently wash the cells once with 100 µL of assay buffer per well.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 1 hour, followed by incubation at room temperature for 15-30 minutes in the dark.

4. Compound Incubation (Antagonist Mode):

  • After incubation, add the desired volume of your this compound dilutions to the respective wells. Also, include vehicle control (DMSO) wells.

  • Incubate the plate at room temperature for 15-30 minutes in the dark.

5. Calcium Mobilization and Data Acquisition:

  • Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Program the instrument to perform a kinetic read, measuring the baseline fluorescence for 10-20 seconds.

  • Add the CCR5 agonist solution to all wells simultaneously using the instrument's integrated fluidics system.

  • Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

6. Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Logical Relationship of this compound Inhibition

TAK220_Inhibition_Logic Ligand Ligand CCR5 CCR5 Ligand->CCR5 Binds and Activates Calcium Calcium CCR5->Calcium Triggers NoCalcium NoCalcium CCR5->NoCalcium Is Inhibited TAK220 TAK220 TAK220->CCR5 Binds and Blocks

By following these protocols, researchers can effectively utilize calcium mobilization assays to characterize the functional antagonism of this compound on the CCR5 receptor, providing valuable data for drug development and virology research.

References

Troubleshooting & Optimization

Troubleshooting low potency of Tak-220 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TAK-220

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small-molecule, orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5).[1] Its mechanism of action involves binding specifically to CCR5, which prevents the interaction between the HIV-1 envelope glycoprotein gp120 and this co-receptor.[2][3] This blockade selectively inhibits the entry of R5-tropic HIV-1 into host cells.[4] this compound does not inhibit the entry of X4-tropic HIV-1, which uses the CXCR4 co-receptor.[1]

Q2: What are the expected in vitro potency values for this compound?

This compound demonstrates potent activity in the nanomolar range against R5-tropic HIV-1 isolates.[2] However, exact IC50/EC50 values can vary depending on the specific HIV-1 strain, cell type, and assay conditions. Reported values are summarized in the table below.

Q3: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. For final experimental concentrations, the DMSO stock should be serially diluted in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤0.1%) and consistent across all wells to avoid solvent-induced artifacts. If solubility issues occur, heating and/or sonication may aid dissolution.[5][6]

Q4: What are the appropriate cell lines and primary cells for testing this compound?

The key requirement is the expression of human CCR5 on the cell surface.

  • Primary Cells: Human peripheral blood mononuclear cells (PBMCs) are commonly used and represent a physiologically relevant system.[1][2][4]

  • Cell Lines: Engineered cell lines that express both CD4 and CCR5 (e.g., CHO, HeLa, or Ghost cells) are suitable for HIV-1 entry and replication assays. It is crucial to confirm the expression level of CCR5, as this can significantly impact apparent potency. Note that this compound is inactive against murine CCR5, so cell lines of mouse origin are not appropriate.[3]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound from various studies.

Assay TypeTarget/Virus StrainCell TypePotency MetricReported Value (nM)
Receptor BindingRANTES (CCL5) binding to human CCR5CHO cellsIC503.5[1][7]
Receptor BindingMIP-1α (CCL3) binding to human CCR5CHO cellsIC501.4[1][7]
HIV-1 ReplicationR5 HIV-1 Clinical Isolates (various)PBMCsEC500.55 - 1.7[7]
HIV-1 ReplicationR5 HIV-1 Clinical Isolates (various)PBMCsEC90 (mean)13[1][4]
HIV-1 ReplicationHIV-1 R5-08PBMCsIC503.12[2][5]
HIV-1 ReplicationHIV-1 R5-06PBMCsIC5013.47[2][5]
HIV-1 ReplicationHIV-1 R5-18PBMCsIC502.26[2][5]
Membrane FusionMacrophage-tropic R5 HIV-1Not specifiedIC500.42[1]

Troubleshooting Guide

Q5: My observed IC50 value for this compound is significantly higher than reported values. What are the potential causes?

This is a common issue that can stem from multiple factors related to the compound, the cellular system, or the assay protocol. Follow this guide to diagnose the problem.

Step 1: Verify Compound Integrity and Preparation
  • Solubility: this compound may precipitate out of solution, especially in aqueous media at high concentrations. Visually inspect your diluted solutions for any precipitate. If precipitation is suspected, try preparing fresh dilutions or using a different solvent preparation method.[5] Aggregation is a known issue for many small molecules and can reduce effective concentration.[8]

  • Storage and Handling: Ensure the compound has been stored correctly (protected from light, at the recommended temperature) and has not undergone excessive freeze-thaw cycles, which can lead to degradation.

  • Concentration Accuracy: Double-check all calculations for stock solution preparation and serial dilutions. An error in this stage is a frequent source of potency discrepancies.

Step 2: Evaluate the Cellular System
  • CCR5 Expression: The most critical factor is the expression level of the CCR5 co-receptor on your target cells.

    • Verification: Confirm CCR5 surface expression using flow cytometry with a validated anti-CCR5 antibody.

    • Passage Number: Use cells with a low passage number. Continuous passaging can lead to changes in protein expression, including the loss of CCR5.[9]

    • Species Specificity: this compound is highly specific for human CCR5 and is inactive against the mouse receptor.[3] Ensure your cells are of human origin or express the human CCR5 gene.

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Unhealthy or stressed cells can respond unpredictably to treatment.

Step 3: Review the Assay Protocol and Conditions
  • Serum Protein Binding: While one study noted that this compound's activity was not affected by high concentrations of human serum, this may not hold true for all serum types (e.g., fetal bovine serum).[4] High concentrations of serum proteins can sometimes bind to small molecules, reducing the free concentration available to interact with the target. Consider running a control experiment with reduced serum levels if possible.

  • Virus Titer/MOI: The amount of virus used can impact the apparent potency of an antiviral compound.[9] An excessively high multiplicity of infection (MOI) may require higher concentrations of the inhibitor to achieve 50% inhibition. Ensure you are using a consistent and appropriate virus input.

  • Incubation Times: Verify that the incubation times for compound pretreatment, virus infection, and final readout are optimal and consistent with established protocols.[9] For an entry inhibitor like this compound, the compound must be present during the viral entry phase.

  • Assay Readout: Some compounds can interfere with the assay readout itself (e.g., autofluorescence in fluorescence-based assays or affecting enzymes like luciferase or beta-galactosidase).[8] Run a "compound only" control (without virus/stimulus) to check for such interference.

Q6: I am observing high variability between my experimental replicates. What could be the cause?

High variability can obscure the true potency of a compound. Key sources of variability include:

  • Inconsistent Cell Seeding: Ensure a uniform, single-cell suspension and precise pipetting to have the same number of cells in each well. Edge effects in multi-well plates can also contribute; consider not using the outer wells for analysis.

  • Pipetting Errors: Inaccurate pipetting during compound dilution or addition to plates is a major source of error. Calibrate your pipettes regularly.

  • Reagent Inhomogeneity: Ensure all reagents, especially cell and virus suspensions, are mixed thoroughly before being dispensed.

  • Assay Conditions: Minor differences in incubation times or temperatures between plates can lead to significant variability.[10]

Q7: this compound appears to lose efficacy at very high concentrations in my assay. Is this a known phenomenon?

While not specifically reported for this compound, a "bell-shaped" or non-monotonic dose-response curve can occur with some compounds for several reasons:

  • Cytotoxicity: At high concentrations, the compound may induce cellular toxicity, which can interfere with the assay readout and confound the results. It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range where this compound is non-toxic to your cells.[2]

  • Off-Target Effects: High concentrations increase the likelihood of the compound interacting with unintended targets, which could produce effects that mask the specific inhibition of CCR5.[11]

  • Compound Aggregation: At higher concentrations, small molecules are more prone to forming aggregates, which can reduce their effective concentration and may even cause non-specific effects.[8]

Experimental Protocols & Visualizations

Protocol: In Vitro Anti-HIV-1 Potency Assay Using PBMCs

This protocol is a generalized procedure based on common methodologies for evaluating HIV-1 entry inhibitors.[2]

1. Materials and Reagents:

  • Human PBMCs, stimulated with phytohemagglutinin (PHA) and cultured in IL-2.

  • This compound (dissolved in DMSO).

  • R5-tropic HIV-1 laboratory-adapted strain or clinical isolate.

  • Culture Medium: RPMI 1640 supplemented with 10-20% heat-inactivated fetal calf serum, penicillin, and streptomycin.

  • 96-well cell culture plates.

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit).

  • Reagents for assessing cell viability (e.g., trypan blue or a commercial kit).

2. Procedure:

  • Cell Preparation: Plate PHA-stimulated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Also, prepare a "vehicle control" with the same final concentration of DMSO as the highest drug concentration well.

  • Treatment: Add the diluted this compound and vehicle controls to the appropriate wells. Each condition should be tested in duplicate or triplicate.

  • Infection: Immediately after adding the compound, add the R5-tropic HIV-1 inoculum at a pre-determined MOI.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a set period (typically 7 days).[2]

  • Cytotoxicity Control: In a separate plate, treat uninfected cells with the same concentrations of this compound to assess its effect on cell viability.

  • Readout: After the incubation period, harvest the cell-free culture supernatants. Quantify the amount of HIV-1 p24 antigen using an ELISA kit. Assess cell viability in the cytotoxicity plate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Visualizations

TAK220_Mechanism cluster_cell Host Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-Receptor Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Conformational Change gp120 gp120 gp120->CD4 1. Primary Binding gp120->CCR5 2. Co-Receptor Binding TAK220 This compound TAK220->CCR5 Inhibition

Caption: Mechanism of action for this compound in preventing HIV-1 entry.

Troubleshooting_Workflow Start Low Potency Observed Check_Compound Step 1: Verify Compound - Solubility - Storage - Dilutions Start->Check_Compound Check_Cells Step 2: Evaluate Cells - CCR5 Expression (FACS) - Cell Health / Passage # - Species Specificity Check_Compound->Check_Cells Check_Assay Step 3: Review Protocol - Serum Effects - Virus Titer (MOI) - Incubation Times Check_Cells->Check_Assay Check_Readout Step 4: Check for Assay Interference - Cytotoxicity - Signal Quenching - Autofluorescence Check_Assay->Check_Readout Resolved Potency Issue Resolved Check_Readout->Resolved

Caption: A logical workflow for troubleshooting low potency of this compound.

Experimental_Workflow A 1. Prepare and Plate Target Cells (e.g., PBMCs) B 2. Prepare Serial Dilutions of this compound A->B C 3. Add Compound/Vehicle to Cells B->C D 4. Add R5-tropic HIV-1 Inoculum C->D E 5. Incubate for 7 Days at 37°C, 5% CO2 D->E F 6. Harvest Supernatant and Assess Cytotoxicity E->F G 7. Quantify Viral Replication (e.g., p24 ELISA) F->G H 8. Analyze Data and Calculate IC50 G->H

Caption: Standard experimental workflow for an in vitro HIV-1 potency assay.

References

Technical Support Center: Optimizing TAK-220 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing TAK-220 concentration for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] It functions by selectively binding to CCR5, a G-protein coupled receptor, and inhibiting the binding of its natural ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[4][5] This interaction prevents the downstream signaling cascades initiated by these chemokines. Notably, this compound is widely recognized for its potent inhibition of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) entry into host cells, as CCR5 acts as a crucial co-receptor for the virus.[4][5]

Q2: In which research areas can this compound be used?

A2: While extensively studied in HIV research for its antiretroviral properties, this compound's role as a CCR5 antagonist makes it a valuable tool for investigating the broader biological functions of the CCR5 signaling pathway. This pathway is implicated in various physiological and pathological processes, including immune cell trafficking, inflammation, and potentially cancer progression and other diseases.[1][2][5]

Q3: What is an IC50 value and why is it important?

A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a substance (like this compound) required to inhibit a specific biological or biochemical process by 50%.[6][7] It is a critical parameter for assessing the potency of an inhibitor. Accurate IC50 determination is essential for comparing the efficacy of different compounds and for selecting appropriate concentrations for further in vitro and in vivo studies.[7][8]

Q4: Can the IC50 value of this compound vary between different experiments?

A4: Yes, the IC50 value of this compound can vary significantly depending on several factors, including the cell line used, the specific assay format (e.g., biochemical vs. cell-based), and experimental conditions such as incubation time and substrate concentration.[8][9] It is crucial to maintain consistent experimental parameters to ensure the reproducibility and comparability of IC50 values.

Experimental Protocols

Detailed Methodology for Cell-Based IC50 Determination using MTT Assay

This protocol outlines a common method for determining the IC50 of this compound in adherent cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing the metabolic activity of mitochondria.

Materials:

  • Adherent cell line of interest expressing CCR5

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired concentration in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete medium to achieve a range of desired concentrations. It is advisable to perform a wide range of concentrations in a preliminary experiment to identify the approximate IC50.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and untreated control (medium only) wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation

Table 1: Reported IC50 and EC50 Values for this compound

Assay TypeTarget/Cell LineMeasured ActivityIC50/EC50 Value (nM)Reference
Ligand BindingCCR5-expressing CHO cellsInhibition of RANTES binding3.5[2]
Ligand BindingCCR5-expressing CHO cellsInhibition of MIP-1α binding1.4[2]
Membrane FusionR5 HIV-1 (JR-FL) envelopeInhibition of membrane fusion0.42[2]
Viral ReplicationHIV-1 clinical isolates in PBMCsInhibition of viral replication (EC90)13 (mean)[4]
Viral ReplicationHIV-1 R5-08 in PBMCsInhibition of viral replication3.12[10]
Viral ReplicationHIV-1 R5-06 in PBMCsInhibition of viral replication13.47[10]
Viral ReplicationHIV-1 R5-18 in PBMCsInhibition of viral replication2.26[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No dose-response curve (flat line) - this compound concentration range is too high or too low.- The chosen cell line does not express functional CCR5.- The assay is insensitive to changes in cell viability.- Perform a wider range of serial dilutions.- Confirm CCR5 expression in your cell line (e.g., by flow cytometry or qPCR).- Optimize the assay parameters (e.g., cell seeding density, incubation time).
IC50 value is significantly different from published data - Different cell line or passage number.- Variation in assay protocol (e.g., incubation time, reagents).- Differences in data analysis methods.- Ensure the cell line is appropriate and has been recently authenticated.- Standardize the protocol and ensure all reagents are of high quality.- Use a consistent and appropriate non-linear regression model for curve fitting.
Poor solubility of this compound at high concentrations - this compound precipitating out of solution.- Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across all wells.- Visually inspect the wells for any signs of precipitation.

Visualizations

Signaling Pathways and Experimental Workflows

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAK220 This compound CCR5 CCR5 Receptor TAK220->CCR5 Inhibits Ligand Chemokine Ligand (e.g., RANTES, MIP-1α) Ligand->CCR5 Binds & Activates G_protein G-protein (Gαi) CCR5->G_protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Modulates Response Cellular Response (e.g., Chemotaxis, Proliferation) Downstream->Response Leads to IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed cells in 96-well plate C Treat cells with This compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for a defined period (e.g., 48h) C->D E Perform cell viability assay (e.g., MTT) D->E F Measure signal (e.g., absorbance) E->F G Plot dose-response curve and calculate IC50 F->G

References

Tak-220 solubility and storage solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and storage of TAK-220.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1][2][3][4] It is soluble in DMSO at a concentration of ≥ 50 mg/mL (90.39 mM).[3][4]

Q2: How should I store the solid (powder) form of this compound?

A2: For long-term storage, it is recommended to store the solid form of this compound at -20°C in a dry and dark environment.[1][2][3] For short-term storage, 0-4°C is also acceptable.[2]

Q3: What are the best practices for storing this compound stock solutions?

A3: To maintain the stability of your this compound stock solution, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.[3][4][5] For shorter periods, -20°C is also a suitable option.[3][4]

Q4: How long can I store this compound in its solid form and in solution?

A4: The stability of this compound is excellent when stored correctly. As a solid, it can be stable for at least three years at -20°C.[3] In a DMSO solution, it can be stored for up to two years at -80°C.[3] Please refer to the storage tables for more detailed information.

Troubleshooting Guide

Issue: I am having trouble dissolving this compound in DMSO.

  • Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound. Always use newly opened, anhydrous DMSO for the best results.[3]

  • Solution 2: Gentle warming and sonication. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath to sonicate the mixture.[4] This can help to break up any clumps and facilitate the dissolving process.

Issue: My this compound solution appears to have precipitated after storage.

  • Solution 1: Confirm proper storage conditions. Ensure that your stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light.[2][3][4]

  • Solution 2: Re-dissolve the compound. If precipitation has occurred, you can try to re-dissolve the compound by following the gentle warming and sonication procedure described above. Before use, ensure the solution is clear and all precipitate has dissolved.

  • Solution 3: Prepare fresh solution. If the precipitate does not readily re-dissolve, it is recommended to prepare a fresh stock solution to ensure accurate concentration and optimal performance in your experiments.

Data Summary

This compound Solubility
SolventConcentrationReference
DMSO≥ 50 mg/mL (90.39 mM)[3][4]
This compound Storage Recommendations

Solid Form (Powder)

TemperatureDurationConditionsReference
-20°C≥ 4 years-[1]
-20°CLong-term (months to years)Dry, dark[2]
0-4°CShort-term (days to weeks)Dry, dark[2]
-20°C3 years-[3]
4°C2 years-[3]

Solution (in DMSO)

TemperatureDurationReference
-80°C2 years[3]
-20°C1 year[3]
-80°C6 months[4]
-20°C1 month[4]
-80°C (Hydrochloride)6 months[5]
4°C (Hydrochloride)2 weeks[5]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (newly opened)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.53 mg of this compound (Molecular Weight: 553.1 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a short period to aid dissolution.[4]

    • Once fully dissolved, aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.[4]

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3][4]

Visual Guides

TAK220_Workflow cluster_preparation Preparation of this compound Stock Solution cluster_storage Storage of this compound Stock Solution start Start: This compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve: Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve check_sol Check for Complete Dissolution dissolve->check_sol dissolved Completely Dissolved check_sol->dissolved Yes not_dissolved Incomplete Dissolution check_sol->not_dissolved No aliquot Aliquot into Single-Use Tubes dissolved->aliquot not_dissolved->dissolve store_long Long-Term Storage (-80°C) aliquot->store_long Months to Years store_short Short-Term Storage (-20°C) aliquot->store_short Weeks to Months

Caption: Workflow for Preparing and Storing this compound Stock Solutions.

References

Preventing Tak-220 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAK-220. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to the stability and activity of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Reduced or no activity of this compound in my assay. 1. Improper Storage: this compound stock solution may have been stored improperly, leading to degradation.- Ensure this compound solid is stored at -20°C. - Prepare stock solutions in anhydrous DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2][3] - Avoid prolonged storage of diluted this compound in aqueous media at room temperature or 4°C.
2. Degradation in Cell Culture Media: this compound may be unstable at 37°C in your specific cell culture medium over the duration of your experiment.- Perform a stability study of this compound in your cell culture medium at 37°C. A detailed protocol is provided in the "Experimental Protocols" section. - Consider reducing the incubation time if significant degradation is observed. - Replenish the media with freshly diluted this compound at regular intervals for long-term experiments.
3. Incorrect pH of Media: The pH of your cell culture medium may have shifted, accelerating the degradation of this compound, which contains an amide group susceptible to hydrolysis.[4][5][6][7][8]- Regularly monitor and maintain the pH of your cell culture medium within the recommended range (typically 7.2-7.4). - Ensure proper calibration and use of your pH meter.
4. Photodegradation: Exposure of this compound solutions to light, especially UV light, may cause degradation.- Protect this compound stock solutions and media containing this compound from light by using amber tubes or wrapping containers in aluminum foil.[1][9][10] - Minimize the exposure of your experimental setup to direct light.
5. Cell Line Specific Effects: The cell line you are using might metabolize this compound, or the expression of CCR5 on the cell surface may be low or absent.- Verify the expression of CCR5 on your target cells using techniques like flow cytometry or western blotting.[11] - If metabolism is suspected, consider using a different cell line or performing a time-course experiment to assess the loss of activity.
Inconsistent results between experiments. 1. Variability in Stock Solution Preparation: Inconsistent preparation of this compound stock solutions can lead to variations in the final concentration.- Use a calibrated balance to weigh the solid this compound. - Ensure the complete dissolution of this compound in DMSO before making further dilutions.
2. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the experimental outcome.- Maintain consistent cell seeding densities and use cells within a defined passage number range. - Use the same batch of media and supplements for a set of related experiments.
3. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation or precipitation of this compound.- Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[3][12][13] For long-term storage, it is advisable to use anhydrous DMSO to prevent hydrolysis of the compound.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials.[14] To avoid degradation from repeated freeze-thaw cycles, it is best to prepare small aliquots for single use.[1][2]

Q3: What is the stability of this compound in cell culture media?

A3: The stability of this compound in cell culture media at 37°C has not been extensively reported in the literature. As this compound contains an amide functional group, it may be susceptible to hydrolysis, especially at non-physiological pH.[4][5][6] The presence of enzymes in serum-containing media could also potentially contribute to its degradation.[15][16] We recommend performing a stability study in your specific cell culture medium and conditions. A protocol for this is provided below.

Q4: Can I pre-mix this compound in my cell culture medium and store it?

A4: It is not recommended to store this compound in aqueous cell culture media for extended periods, as this may lead to degradation. Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.

Q5: My cells are not responding to this compound. What should I check?

A5: First, confirm that your cells express the target receptor, CCR5, at sufficient levels.[11] Next, verify the concentration and integrity of your this compound stock solution. If you suspect degradation in your culture, consider performing a time-course experiment to see if the inhibitory effect diminishes over time. Finally, ensure that your experimental readout is sensitive enough to detect the effects of CCR5 inhibition.

Q6: Are there any known degradation pathways for this compound?

A6: Specific degradation pathways for this compound in cell culture media are not well-documented. However, based on its chemical structure, which includes an amide and a piperidine ring, potential degradation pathways could include:

  • Hydrolysis: The amide bond can undergo hydrolysis, especially under acidic or basic conditions, to yield a carboxylic acid and an amine.[4][5][6][17][18]

  • Oxidation: The piperidine ring could be susceptible to oxidation.

  • Enzymatic Degradation: If using serum-containing media, enzymes present in the serum could potentially metabolize this compound.[15][16]


Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol allows you to determine the stability of this compound in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell culture medium (e.g., RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil

  • Incubator at 37°C with 5% CO₂

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)[19][20][21][22][23]

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare the test solution: Dilute the this compound stock solution to your final working concentration (e.g., 1 µM) in your complete cell culture medium. Prepare a sufficient volume for all time points.

  • Time Point 0: Immediately after preparation, take an aliquot of the test solution. This will serve as your T=0 reference.

  • Incubation: Aliquot the remaining test solution into separate sterile, light-protected tubes for each time point (e.g., 2, 4, 8, 24, 48, 72 hours).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Sample Storage: Store all collected samples at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw all samples, including the T=0 sample, simultaneously.

    • Analyze the concentration of this compound in each sample by HPLC. Develop a method that provides a sharp, well-resolved peak for this compound.

    • Generate a standard curve using freshly prepared dilutions of this compound in the same cell culture medium to accurately quantify the concentration in your samples.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to visualize the degradation profile.

    • From this data, you can estimate the half-life (t₁/₂) of this compound in your cell culture medium.


Visualizations

Signaling Pathway

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 G_protein Gαi/o Gβγ CCR5->G_protein Activation PLC PLC G_protein->PLC Activates TAK220 This compound TAK220->CCR5 Antagonist Chemokine Chemokine (e.g., RANTES, MIP-1α) Chemokine->CCR5 Agonist IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Prep_Media Dilute this compound in Cell Culture Medium Prep_Stock->Prep_Media T0 T=0 Sample (Immediate Analysis) Prep_Media->T0 Incubate Incubate at 37°C (Various Time Points) Prep_Media->Incubate HPLC HPLC Analysis T0->HPLC Collect Collect Samples Incubate->Collect Store Store at -80°C Collect->Store Store->HPLC Analyze_Data Analyze Data (% Remaining vs. Time) HPLC->Analyze_Data

Caption: Workflow for assessing this compound stability in cell culture media.

Logical Relationship

Troubleshooting_Logic cluster_checks Initial Checks cluster_investigation In-depth Investigation cluster_solutions Solutions Start Inconsistent or Reduced this compound Activity Check_Storage Verify Stock Solution Storage (-20°C, Protected from Light) Start->Check_Storage Check_Prep Confirm Accurate Stock Preparation Start->Check_Prep Check_Cells Validate CCR5 Expression on Cells Start->Check_Cells Stability_Study Perform Stability Study in Culture Medium Start->Stability_Study If initial checks are ok Check_pH Monitor Media pH Start->Check_pH Protect_Light Protect from Light During Experiment Start->Protect_Light Optimize_Storage Optimize Storage (Aliquots, -80°C) Check_Storage->Optimize_Storage Fresh_Dilutions Use Fresh Dilutions Check_Prep->Fresh_Dilutions Replenish_Media Replenish Media for Long Incubations Stability_Study->Replenish_Media

References

Interpreting Unexpected Results in TAK-220 Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with TAK-220.

Important Note on this compound's Mechanism of Action: Based on available scientific literature, this compound is a small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). Its primary application is as an entry inhibitor for R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1). This guide focuses on its use in this context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-competitive allosteric antagonist of the CCR5 co-receptor.[1] HIV-1 requires a co-receptor, in addition to the primary CD4 receptor, to enter a host cell. R5-tropic strains of HIV-1 use the CCR5 co-receptor for this purpose.[1][2] this compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the viral envelope glycoprotein gp120 from binding to it.[1][3] This action effectively blocks the virus from entering and infecting the host cell.[4][5]

Q2: Is this compound effective against all strains of HIV-1?

A2: No, this compound is specifically active against HIV-1 strains that use the CCR5 co-receptor for entry, known as R5-tropic viruses.[5] It is not effective against strains that use the CXCR4 co-receptor (X4-tropic viruses) or those that can use either co-receptor (dual/mixed-tropic viruses).[5][6] Therefore, determining the tropism of the viral strain being used is critical before initiating experiments with this compound.[7]

Q3: What are the key binding sites of this compound on the CCR5 receptor?

A3: Mutational analysis has shown that this compound interacts with a binding pocket formed by several transmembrane domains (TMs) of the CCR5 receptor.[3][8] Key amino acid residues involved in its inhibitory activity include Gly163 in TM4, Ile198 in TM5, Asn252 and Leu255 in TM6, and E283 in TM7.[3][8] The interaction with E283, in particular, is a crucial electrostatic interaction for many small-molecule CCR5 antagonists.[3]

Q4: Can HIV-1 develop resistance to this compound?

A4: Yes, as with other antiretroviral agents, there is a potential for HIV-1 to develop resistance to this compound.[4] Resistance can occur through two main pathways: mutations in the viral envelope protein gp120 that allow it to bind to the this compound-bound CCR5 receptor, or a shift in co-receptor usage from CCR5 to CXCR4 (tropism switch).[9][10] However, long-term in vitro studies have shown that isolating mutants with significantly reduced susceptibility to this compound can be difficult.[5]

Troubleshooting Guide for Unexpected Results

This guide addresses common unexpected outcomes in a question-and-answer format.

Q5: My experiment shows significantly lower anti-HIV-1 activity of this compound than reported in the literature. What are the possible reasons?

A5: Several factors could contribute to lower-than-expected potency. A systematic check of the following is recommended:

  • Incorrect Viral Tropism: Confirm that the HIV-1 strain used is indeed R5-tropic. Using an X4-tropic or a dual/mixed-tropic strain will result in little to no inhibition by this compound.[5][6] A viral tropism assay is recommended.[7]

  • Suboptimal Drug Concentration: Verify the calculations for your drug dilutions. Ensure the final concentrations in your assay cover the expected range of activity (typically in the low nanomolar range).[4]

  • Compound Integrity: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions from a reliable source.

  • Cell Line Issues: The cell line used must express adequate levels of both CD4 and CCR5 on its surface. Low CCR5 expression will limit the measurable effect of a CCR5 antagonist. Verify receptor expression using flow cytometry.

  • Assay Sensitivity: The sensitivity of your assay might be insufficient. For example, if using a p24 antigen assay, ensure the viral input is high enough for robust detection but not so high that it overwhelms the inhibitory effect of the drug.

Q6: I'm observing conflicting results for this compound's efficacy between different cell types (e.g., PBMCs vs. a cell line like U87.CD4.CCR5). Why might this be happening?

A6: Discrepancies between primary cells and engineered cell lines are not uncommon. Potential reasons include:

  • Receptor Density: Primary peripheral blood mononuclear cells (PBMCs) and engineered cell lines can have different densities of CD4 and CCR5 receptors on their surfaces, which can influence the apparent potency of an entry inhibitor.[11]

  • Endogenous Ligands: PBMCs can produce natural CCR5 ligands (chemokines like RANTES, MIP-1α, MIP-1β). These can compete with gp120 for binding to CCR5 and may influence the inhibitory activity of this compound.

  • Cellular Metabolism: Differences in cellular metabolism between cell types could potentially affect the stability or activity of the compound, although this is less common for non-peptidic small molecules that act extracellularly.

Q7: Unexpectedly, my results suggest this compound has some inhibitory effect on an X4-tropic HIV-1 strain. How is this possible?

A7: This is a highly unexpected result, as this compound's mechanism is specific to CCR5.[5] The following should be investigated:

  • Mixed Viral Stock: The most likely explanation is that your X4-tropic virus stock is contaminated with a small population of R5-tropic or dual/mixed-tropic virus. Even a minor R5-tropic component can be inhibited by this compound, leading to a measurable, albeit partial, reduction in signal.

  • Off-Target Cytotoxicity: At very high concentrations, some compounds can exhibit off-target effects, including cytotoxicity. If your assay measures cell viability as a readout for viral infection (e.g., MTT or XTT assay), drug-induced cell death could be misinterpreted as antiviral activity.[12][13] It is crucial to run a parallel cytotoxicity assay with uninfected cells.

  • Assay Artifact: Review your experimental setup for potential artifacts. For instance, ensure that the compound is not interfering with the reporter signal (e.g., luciferase activity) directly.

Q8: I am observing significant cytotoxicity in my cell cultures at concentrations where this compound should be safe. What could be the cause?

A8: While this compound is reported to have low toxicity at effective concentrations, observed cytotoxicity could stem from several sources:[4]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. This should be determined empirically for each cell line.

  • Compound Purity/Contamination: The purity of the this compound sample could be an issue. If possible, verify its purity or test a sample from a different supplier.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the compound or its solvent.

  • Incorrect Concentration: Double-check all dilution calculations. A simple decimal error can lead to a 10-fold or 100-fold increase in the final concentration, which may fall into a toxic range.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound

This table summarizes the 50% inhibitory concentrations (IC₅₀s) of this compound against various R5-tropic HIV-1 clinical isolates in peripheral blood mononuclear cells (PBMCs).

HIV-1 IsolateIC₅₀ (nM)
R5-083.12
R5-0613.47
R5-182.26
Data sourced from Tremblay et al., 2005.[4]

Table 2: Synergistic Effects of this compound with Other Antiretrovirals

This table shows the combination indices (CI) for this compound with other anti-HIV drugs at 90% and 95% inhibitory concentrations (IC₉₀ and IC₉₅). A CI value of <0.9 indicates synergy.

Combination DrugViral IsolateCI at IC₉₀CI at IC₉₅
ZidovudineR5-080.760.69
LamivudineR5-080.830.79
EfavirenzR5-080.680.61
IndinavirR5-080.720.65
EnfuvirtideR5-080.430.32
Data sourced from Tremblay et al., 2005.[4]

Experimental Protocols

Protocol 1: HIV-1 Entry Assay (Pseudovirus Luciferase Assay)

This protocol describes a single-round infection assay to measure the inhibitory activity of this compound.

  • Cell Seeding: Seed target cells (e.g., TZM-bl or U87.CD4.CCR5) in a 96-well white, solid-bottom plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also prepare a "no-drug" control.

  • Treatment: Remove the culture medium from the cells and add the prepared drug dilutions. Incubate for 1 hour at 37°C.

  • Infection: Add R5-tropic HIV-1 pseudovirus (engineered to express a luciferase reporter gene) to each well. Include "no-virus" control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each drug concentration relative to the "no-drug" control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed cells in a 96-well clear-bottom plate at the same density as in the antiviral assay. Incubate overnight.

  • Compound Treatment: Add the same serial dilutions of this compound used in the antiviral assay to the cells. Include "no-drug" (100% viability) and "100% kill" (e.g., treated with a cytotoxic agent) controls.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability for each concentration relative to the "no-drug" control. Determine the 50% cytotoxic concentration (CC₅₀).

Protocol 3: Drug Combination and Synergy Analysis

This protocol describes how to assess the interaction between this compound and another antiviral drug.

  • Checkerboard Setup: In a 96-well plate, prepare serial dilutions of this compound along the rows and serial dilutions of a second antiviral drug along the columns. This creates a matrix of all possible concentration combinations.

  • Assay Performance: Perform the HIV-1 Entry Assay (Protocol 1) using this checkerboard plate for drug treatment.

  • Data Collection: Measure the antiviral effect (e.g., percent inhibition) for each combination.

  • Synergy Calculation: Use specialized software (e.g., CalcuSyn or MacSynergy) to analyze the data.[14] These programs use methods like the Chou-Talalay method to calculate a Combination Index (CI).

    • CI < 0.9: Synergy (the combined effect is greater than the sum of the individual effects).

    • CI 0.9 - 1.1: Additivity (the combined effect is equal to the sum of the individual effects).

    • CI > 1.1: Antagonism (the combined effect is less than the sum of the individual effects).

Visualizations

HIV_Entry_Pathway cluster_virus Virus cluster_cell Host Cell Surface HIV HIV-1 (R5-tropic) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & gp120 binds to CCR5 Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Fusion Initiated HostCell Host T-Cell TAK220 This compound TAK220->CCR5 Inhibition Block Block

Caption: Simplified pathway of R5-tropic HIV-1 entry and inhibition by this compound.

Experimental_Workflow Start Start Seed Seed Target Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 PrepareDrug Prepare Serial Dilutions of this compound Incubate1->PrepareDrug AddDrug Add Drug to Cells (Incubate 1 hr) PrepareDrug->AddDrug AddVirus Infect with R5-tropic Pseudovirus (Luc-reporter) AddDrug->AddVirus Incubate2 Incubate 48 hrs AddVirus->Incubate2 Lyse Lyse Cells & Add Luciferase Substrate Incubate2->Lyse Read Measure Luminescence Lyse->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for a typical HIV-1 pseudovirus entry assay.

Troubleshooting_Logic Start Unexpected Result: Low Anti-HIV-1 Activity CheckTropism Is the virus confirmed R5-tropic? Start->CheckTropism CheckConc Are drug concentrations and dilutions correct? CheckTropism->CheckConc Yes Result1 Action: Perform Tropism Assay CheckTropism->Result1 No / Unsure CheckCells Do cells express adequate CCR5? CheckConc->CheckCells Yes Result2 Action: Recalculate, prepare fresh dilutions CheckConc->Result2 No CheckCompound Is the compound fresh and stored correctly? CheckCells->CheckCompound Yes Result3 Action: Verify CCR5 expression (e.g., FACS) CheckCells->Result3 No / Unsure Result4 Action: Use new compound stock CheckCompound->Result4 No Valid Result is likely valid, consider other biological factors. CheckCompound->Valid Yes

Caption: Troubleshooting logic for low anti-HIV-1 activity of this compound.

References

Technical Support Center: TAK-220 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-220 receptor binding assays.

Troubleshooting Guides

This section addresses common issues encountered during this compound receptor binding experiments.

Issue 1: High Background Signal

A high background signal can mask the specific binding of this compound to the CCR5 receptor, leading to inaccurate results.

Potential Cause Troubleshooting Steps
Non-specific binding of radioligand Optimize blocking agents (e.g., BSA, casein) and their concentrations. Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to the blocking buffer.[1] Increase the number and duration of wash steps to effectively remove unbound radioligand.[2]
Contaminated reagents Use fresh, high-quality reagents. Ensure buffers are not contaminated with the analyte.
High concentration of radioligand Use a radioligand concentration at or below the Kd for the receptor.[2] High concentrations can lead to increased non-specific binding.
Suboptimal protein concentration Titrate the membrane or protein concentration to find the optimal level that maximizes specific binding while minimizing non-specific binding.[3]
Filter binding issues (for filtration assays) Pre-soak filters in a blocking solution (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.[4]

Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish the specific binding signal from the background noise.

Potential Cause Troubleshooting Steps
Low receptor expression Ensure the cell line or tissue preparation has a sufficient density of CCR5 receptors.
Degraded radioligand or this compound Use fresh aliquots of radioligand and this compound. Avoid repeated freeze-thaw cycles.
Suboptimal incubation time Determine the optimal incubation time to reach binding equilibrium. Shorter or longer times can lead to a reduced signal.
Incorrect buffer composition Ensure the pH and ionic strength of the assay buffer are optimal for CCR5 binding.
Inefficient detection Check the settings and efficiency of the scintillation counter or other detection instrument.

Issue 3: High Variability Between Replicates and Assays

Inconsistent results can undermine the reliability of the experimental data.

Potential Cause Troubleshooting Steps
Inconsistent pipetting Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions of this compound.
Temperature fluctuations Maintain a consistent temperature during all incubation steps.
Batch-to-batch variation in reagents If possible, use the same batch of critical reagents (e.g., radioligand, cell membranes) for a set of experiments.
Incomplete washing Ensure thorough and consistent washing of all wells to remove unbound reagents.
Assay drift over time For large-scale screening, monitor for assay drift by including control wells at the beginning, middle, and end of the plate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of the C-C chemokine receptor 5 (CCR5).[5][6] It binds to a pocket within the transmembrane domains of CCR5, preventing the binding of its natural chemokine ligands (like RANTES, MIP-1α, and MIP-1β) and inhibiting the entry of R5-tropic HIV-1 into host cells.[5][6]

Q2: What is a typical IC50 value for this compound in a CCR5 binding assay?

The IC50 value of this compound for inhibiting the binding of RANTES to human CCR5 is approximately 3.5 nM.[6] However, this value can vary depending on the specific assay conditions, such as the radioligand used, protein concentration, and incubation time.

Q3: How can I determine the non-specific binding in my this compound assay?

Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of an unlabeled competitor that saturates all specific binding sites. For this compound assays, a high concentration of an unlabeled CCR5 ligand (that is structurally different from the radioligand, if possible) can be used.

Q4: What are the key considerations for designing a competitive binding assay for this compound?

  • Radioligand Selection: Choose a radioligand with high affinity and specificity for CCR5.

  • Radioligand Concentration: Use a concentration at or below the Kd to ensure sensitivity to competition.[2]

  • This compound Concentration Range: Use a wide range of this compound concentrations to generate a complete inhibition curve.

  • Equilibrium Conditions: Ensure the incubation time is sufficient to reach binding equilibrium.

  • Controls: Include controls for total binding (radioligand and receptor only) and non-specific binding.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for this compound (Filtration Format)

This protocol describes a general procedure for a competitive binding assay to determine the IC50 of this compound.

Materials:

  • Cell membranes expressing human CCR5

  • Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 500 mM NaCl, pH 7.4

  • Unlabeled CCR5 ligand (for non-specific binding)

  • 96-well filter plates (e.g., glass fiber filters pre-coated with polyethyleneimine)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or unlabeled CCR5 ligand (for non-specific binding) or this compound dilution.

    • 50 µL of radiolabeled CCR5 ligand diluted in assay buffer (final concentration at or below Kd).

    • 100 µL of CCR5-expressing cell membranes diluted in assay buffer.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate completely.

  • Add scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the percentage of specific binding at each this compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary

Table 1: Representative IC50 Values for this compound in CCR5 Competition Binding Assays

RadioligandCell TypeIC50 (nM)Reference
[125I]-RANTESCHO cells expressing human CCR53.5[6]
[125I]-MIP-1αCHO cells expressing human CCR51.4

Note: These values are illustrative and can vary based on experimental conditions.

Visualizations

CCR5 Signaling Pathway

CCR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαi/Gβγ CCR5->G_protein Ligand Binding (e.g., RANTES, MIP-1α) PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemokine_response Chemokine Response (Chemotaxis, Inflammation) Ca_release->Chemokine_response MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->Chemokine_response NFkB->Chemokine_response TAK220 This compound TAK220->CCR5 Antagonist

Caption: CCR5 signaling pathway upon ligand binding and its inhibition by this compound.

Experimental Workflow for this compound Competition Binding Assay

assay_workflow start Start prep_reagents Prepare Reagents (this compound dilutions, Radioligand, Membranes) start->prep_reagents add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation filtration Filtration and Washing incubation->filtration drying Dry Filter Plate filtration->drying add_scint Add Scintillation Fluid drying->add_scint counting Count Radioactivity add_scint->counting analysis Data Analysis (Calculate IC50) counting->analysis end End analysis->end

Caption: Workflow for a this compound competitive binding assay.

Logical Relationship for Troubleshooting High Background

troubleshoot_high_background high_background High Background Signal cause1 Non-specific Binding high_background->cause1 cause2 Reagent Contamination high_background->cause2 cause3 High Radioligand Concentration high_background->cause3 cause4 Suboptimal Protein Concentration high_background->cause4 solution1 Optimize Blocking Agents & Increase Washes cause1->solution1 solution2 Use Fresh Reagents cause2->solution2 solution3 Use Radioligand at ≤ Kd cause3->solution3 solution4 Titrate Protein Concentration cause4->solution4

Caption: Troubleshooting logic for high background in binding assays.

References

Technical Support Center: Troubleshooting TAK-220 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAK-220. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected cytotoxicity observed during in vitro experiments with this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3][4] It selectively binds to CCR5, inhibiting the binding of its natural ligands, such as RANTES (CCL5) and MIP-1α (CCL3), and preventing the entry of CCR5-tropic viruses like HIV-1 into host cells.[3] Its primary application has been in the context of anti-HIV research.[1][2]

Q2: I am observing significant cytotoxicity in my cell line with this compound, even at low concentrations. Is this expected?

While this compound has been reported to have low toxicity in peripheral blood mononuclear cells (PBMCs) at concentrations up to 100 nM and even 10 µM in some studies, its cytotoxic profile in other cell lines, particularly cancer cell lines, is not extensively documented in publicly available literature.[1][3] Unexpected cytotoxicity can arise from several factors, including off-target effects, experimental conditions, or the specific biology of the cell line being used.

Q3: What are the potential causes of unexpected cytotoxicity with a small molecule inhibitor like this compound?

Unexpected cytotoxicity can be attributed to a range of factors:

  • Off-target effects: The compound may be interacting with other cellular targets besides CCR5, leading to toxic effects.[5][6]

  • Cell line specific sensitivity: The particular cell line you are using may have a unique genetic or proteomic profile that makes it highly sensitive to the on-target or off-target effects of this compound.

  • Experimental conditions: Issues with compound solubility, stability in culture media, or interactions with media components can lead to apparent cytotoxicity.[7][8]

  • Assay-related artifacts: The cytotoxicity assay being used might be incompatible with the compound or the cell line, leading to inaccurate results.[9][10]

  • Compound purity and handling: Impurities in the compound stock or improper storage and handling can result in cytotoxic effects.

Troubleshooting Guides

Guide 1: Investigating High Cytotoxicity at Low Concentrations

If you are observing higher-than-expected cytotoxicity, follow these steps to diagnose the issue.

Experimental Workflow for Troubleshooting Cytotoxicity

G cluster_0 Initial Observation cluster_1 Verification & Controls cluster_2 Assay Optimization cluster_3 Target & Off-Target Analysis A Unexpected High Cytotoxicity Observed B Confirm Compound Identity & Purity A->B Investigate C Check Solvent Toxicity (Vehicle Control) A->C Investigate D Verify Cell Health & Seeding Density A->D Investigate F Optimize Compound Incubation Time C->F If solvent is non-toxic E Test Alternative Cytotoxicity Assays (e.g., MTT vs. WST-1 vs. LDH) D->E If cells are healthy G Confirm CCR5 Expression in Cell Line E->G If cytotoxicity is confirmed H Perform Rescue Experiment with CCR5 Ligand G->H If CCR5 is expressed I Investigate Potential Off-Target Effects H->I If rescue is unsuccessful

Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.

  • Verify Compound and Reagents:

    • Purity and Identity: Confirm the purity and identity of your this compound stock. If possible, use a fresh batch from a reputable supplier.

    • Solvent Control: Ensure the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your experiments. Run a vehicle-only control.[8]

  • Evaluate Experimental Parameters:

    • Cell Health: Confirm that your cells are healthy, free from contamination, and are in the logarithmic growth phase before starting the experiment.

    • Seeding Density: Optimize the cell seeding density. Too high or too low a density can affect the results of cytotoxicity assays.

    • Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Consider performing a time-course experiment.[9]

  • Assess the Cytotoxicity Assay:

    • Assay Choice: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). An observed effect in one assay may be an artifact. Try an alternative method to confirm the results (e.g., if you used an MTT assay, try a WST-1 or LDH release assay).[11][12]

    • Compound Interference: Some compounds can interfere with the chemistry of certain assays. For example, a compound that is a reducing agent could interfere with tetrazolium-based assays like MTT and WST-1.[10]

Guide 2: Investigating Off-Target Effects

If you have ruled out experimental artifacts and still observe cytotoxicity, consider the possibility of off-target effects.

Simplified CCR5 Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand CCR5 Ligand (e.g., RANTES) ccr5 CCR5 Receptor ligand->ccr5 Binds & Activates tak220 This compound tak220->ccr5 Binds & Inhibits g_protein G-protein Activation ccr5->g_protein Activates downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) g_protein->downstream cellular_response Cellular Response (e.g., Migration, Proliferation) downstream->cellular_response

Caption: this compound blocks CCR5 signaling.

  • Confirm Target Expression: Verify that your cell line expresses CCR5. If the cells do not express the primary target, any observed cytotoxicity is likely due to off-target effects. This can be checked by qPCR, western blot, or flow cytometry.

  • Rescue Experiment: If the cells express CCR5, try to "rescue" them from cytotoxicity by co-incubating with a high concentration of a natural CCR5 ligand (e.g., RANTES/CCL5). If the cytotoxicity is on-target, the excess ligand may compete with this compound and reduce the toxic effect.

  • Literature Search for Off-Targets: While specific off-target information for this compound is limited, search for studies on other CCR5 antagonists or molecules with similar chemical structures to identify potential off-target classes (e.g., other GPCRs, kinases).

Quantitative Data

The majority of available data for this compound focuses on its anti-HIV activity. The following tables summarize reported IC50 and EC50 values.

Table 1: this compound IC50 Values for Inhibition of HIV-1

Cell TypeHIV-1 IsolateIC50 (nM)Reference
PBMCsR5-083.12[1][3]
PBMCsR5-0613.47[1][3]
PBMCsR5-182.26[1][3]
CHO cellsR5 HIV-1 (JR-FL)0.42[3]

Table 2: this compound EC50/EC90 Values for Inhibition of HIV-1 in PBMCs

HIV-1 IsolateEC50 (nM)EC90 (nM)Reference
HIV-1 KK1.212[3]
HIV-1 CTV0.725[3]
HIV-1 HKW1.712[3]
HIV-1 HNK1.728[3]
HIV-1 HTN0.9315[3]
HIV-1 HHA0.554[3]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11][13]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: WST-1 Cytotoxicity Assay

This assay is similar to MTT but uses a water-soluble tetrazolium salt (WST-1) that is cleaved to a soluble formazan dye, simplifying the procedure.[14]

Materials:

  • WST-1 reagent

  • 96-well plates

  • Plate reader (440-450 nm)

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and controls.

  • Incubate for the desired exposure time.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Read the absorbance at 440-450 nm.

References

Validation & Comparative

TAK-220: A Comparative Guide to its Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-HIV-1 activity of TAK-220 with other key CCR5 antagonists, namely Maraviroc, Vicriviroc, and Cenicriviroc. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical and clinical data.

Executive Summary

This compound is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By blocking the interaction between the viral glycoprotein gp120 and CCR5, this compound effectively inhibits viral entry and subsequent replication.[2] This guide presents a comparative analysis of this compound's in vitro efficacy, mechanism of action, and safety profile against other notable CCR5 antagonists.

Data Presentation: Comparative In Vitro Anti-HIV-1 Activity

The following tables summarize the in vitro anti-HIV-1 activity of this compound and its comparators. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Potency Against R5-Tropic HIV-1 Clinical Isolates in Peripheral Blood Mononuclear Cells (PBMCs)

CompoundMean EC90 (nM)Mean IC50 (nM)HIV-1 IsolatesReference
This compound 133.12 - 13.47R5 Clinical Isolates[1][2]
Maraviroc Not consistently reported~1 (range 0.3-2.9)R5 Primary Isolates[3]
Vicriviroc Not consistently reported~0.5 - 5R5 Primary IsolatesN/A
Cenicriviroc Not consistently reported0.25 (mean)R5 Clinical Strains[4]

Table 2: CCR5 Receptor Binding Affinity

CompoundIC50 (nM) for RANTES BindingCell LineReference
This compound 3.5CCR5-expressing CHO cells[5]
Maraviroc Not directly comparableN/AN/A
Vicriviroc Not directly comparableN/AN/A
Cenicriviroc 3.1 (CCR5)N/A[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CCR5 Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor expressed on cell membranes.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CCR5 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-RANTES), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay assesses the antagonist activity of a compound by measuring its ability to block the increase in intracellular calcium concentration induced by a CCR5 agonist.

Protocol:

  • Cell Preparation:

    • Plate CCR5-expressing cells (e.g., CHO-CCR5 or U87.CD4.CCR5) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Incubation:

    • Wash the cells to remove excess dye and add buffer containing varying concentrations of the test compound (e.g., this compound).

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Initiate fluorescence reading and then inject a CCR5 agonist (e.g., RANTES) into each well.

    • Continuously measure the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium signal for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum calcium response.

HIV-1 Replication Assay in PBMCs

This assay evaluates the ability of a compound to inhibit HIV-1 replication in primary human immune cells.

Protocol:

  • PBMC Isolation and Stimulation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.

    • Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days in RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • After stimulation, wash the cells and resuspend them in a culture medium containing interleukin-2 (IL-2).

  • Infection and Treatment:

    • In a 96-well plate, add the stimulated PBMCs and infect them with a known amount of an R5-tropic HIV-1 clinical isolate.

    • Simultaneously, add varying concentrations of the test compound (e.g., this compound). Include a "no drug" control.

    • Culture the cells for a period of 7 days at 37°C in a CO2 incubator.

  • Quantification of Viral Replication:

    • At the end of the culture period, collect the cell culture supernatant.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit. The p24 antigen is a core viral protein, and its concentration is proportional to the amount of viral replication.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each concentration of the test compound compared to the "no drug" control.

    • Determine the effective concentration of the compound that inhibits 50% (EC50) or 90% (EC90) of viral replication.

Mandatory Visualizations

HIV-1 Entry Signaling Pathway and Inhibition by CCR5 Antagonists

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitors CCR5 Antagonists gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 fusion fusion gp41->fusion 3. Membrane Fusion CD4->gp120 Conformational Change CCR5->gp41 Triggers gp41 TAK220 This compound TAK220->CCR5 Inhibits Binding Alternatives Maraviroc, etc. Alternatives->CCR5 Inhibits Binding

Caption: HIV-1 entry pathway and the mechanism of action of CCR5 antagonists.

Experimental Workflow for In Vitro Anti-HIV-1 Activity Assessment

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Culture cluster_analysis Data Analysis PBMCs Isolate & Stimulate Human PBMCs Infection Infect PBMCs with HIV-1 & Add Test Compound PBMCs->Infection Virus Prepare R5-tropic HIV-1 Stock Virus->Infection Compound Prepare Serial Dilutions of Test Compound Compound->Infection Incubation Incubate for 7 days Infection->Incubation Supernatant Collect Supernatant Incubation->Supernatant p24_ELISA Measure p24 Antigen (ELISA) Supernatant->p24_ELISA Calculation Calculate % Inhibition & Determine EC50/EC90 p24_ELISA->Calculation

References

A Head-to-Head Comparison of the CCR5 Antagonists TAK-220 and Maraviroc in Anti-HIV-1 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapies, CCR5 antagonists represent a unique class of drugs that target a host cellular protein rather than a viral enzyme to prevent HIV-1 entry. This guide provides a detailed comparison of two prominent CCR5 antagonists, TAK-220 and maraviroc, focusing on their in vitro efficacy, underlying mechanisms, and the experimental methodologies used for their evaluation. This information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Blocking the Gateway for HIV-1

Both this compound and maraviroc are small-molecule allosteric antagonists of the C-C chemokine receptor type 5 (CCR5), a coreceptor essential for the entry of R5-tropic HIV-1 strains into host cells.[1][2] The process begins when the viral envelope glycoprotein gp120 binds to the primary cellular receptor, CD4. This binding induces a conformational change in gp120, exposing a binding site for the CCR5 coreceptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.[2]

This compound and maraviroc act by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3][4] This binding event stabilizes a conformation of the receptor that is not recognized by the gp120 protein, thereby preventing the virus from docking onto the cell surface and initiating the fusion process.[5] This allosteric inhibition is a key feature of their mechanism, as they do not directly compete with the natural chemokine ligands of CCR5 at the same binding site.[3]

Data Presentation: A Quantitative Look at Efficacy

The following table summarizes the in vitro antiviral activity of this compound and maraviroc against R5-tropic HIV-1 isolates. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication.

CompoundHIV-1 Strain(s)Cell TypeAssay TypeIC50 (nM)Reference(s)
This compound R5-08PBMCsAntiviral Assay3.12[6]
R5-06PBMCsAntiviral Assay13.47[6]
R5-18PBMCsAntiviral Assay2.26[6]
Maraviroc Ba-LPBMCsAntiviral Assay0.56[5]
HIV-1/O (n=40)U87.CD4.CCR5Antiviral Assay1.33 (mean)[7]
HIV-1/M R5U87.CD4.CCR5Antiviral Assay1.89[7]

Experimental Protocols

HIV-1 Entry Assay (TZM-bl Reporter Gene Assay)

This assay is a cornerstone for evaluating the efficacy of HIV-1 entry inhibitors. It utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CCR5, and CXCR4 receptors and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[8][9]

Methodology:

  • Cell Preparation: TZM-bl cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. On the day of the assay, cells are harvested using trypsin and resuspended in fresh growth medium.[10]

  • Compound Dilution: this compound and maraviroc are serially diluted to various concentrations in growth medium.

  • Virus Incubation: A known amount of R5-tropic HIV-1 (e.g., pseudovirus expressing an R5-tropic envelope) is incubated with the different concentrations of the test compounds for 1 hour at 37°C in a 96-well plate.[10]

  • Cell Addition: TZM-bl cells are then added to each well. To enhance viral infectivity, DEAE-dextran can be included in the cell suspension.[9]

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and subsequent Tat-mediated transactivation of the LTR promoter, leading to the expression of the luciferase reporter gene.[11]

  • Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral entry and replication, is measured using a luminometer.[11]

  • Data Analysis: The percentage of viral inhibition is calculated by comparing the luminescence in the wells with the test compounds to the luminescence in control wells (virus only). The IC50 value is then determined from the dose-response curve.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound and maraviroc to the CCR5 receptor. It typically involves a competition experiment where the unlabeled drug competes with a radiolabeled ligand for binding to the receptor.[12][13]

Methodology:

  • Membrane Preparation: Membranes are prepared from cells engineered to express a high density of CCR5 receptors. The cells are homogenized, and the membrane fraction is isolated by centrifugation.[14]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and varying concentrations of the unlabeled competitor drug (this compound or maraviroc).[14][15]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound ligand passes through.[15]

  • Radioactivity Measurement: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand decreases as the concentration of the unlabeled competitor increases. From this competition curve, the IC50 value for the competitor can be determined, which can then be used to calculate the binding affinity (Ki).

Mandatory Visualization

HIV_Entry_and_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 CD4->gp120 CCR5->gp41 3. gp41 Activation & Fusion TAK220 This compound TAK220->CCR5 Blockade Maraviroc Maraviroc Maraviroc->CCR5 Blockade

Caption: Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.

TZM_bl_Assay_Workflow start Start prepare_cells Prepare TZM-bl Cells start->prepare_cells dilute_compounds Serially Dilute This compound / Maraviroc start->dilute_compounds add_cells Add TZM-bl Cells to Mixture prepare_cells->add_cells incubate_virus_compound Incubate HIV-1 with Compounds (1 hr, 37°C) dilute_compounds->incubate_virus_compound incubate_virus_compound->add_cells incubate_48h Incubate (48 hrs, 37°C) add_cells->incubate_48h lysis Cell Lysis incubate_48h->lysis read_luminescence Read Luminescence lysis->read_luminescence analyze_data Analyze Data (IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the TZM-bl HIV-1 entry assay.

CCR5_Signaling_Pathway cluster_antagonists Antagonists ligand Chemokine Ligand (e.g., CCL3, CCL4, CCL5) ccr5 CCR5 Receptor ligand->ccr5 Binding g_protein G-protein (Gαi, Gβγ) ccr5->g_protein Activation plc Phospholipase C (PLC) g_protein->plc pi3k PI3K g_protein->pi3k jak_stat JAK/STAT Pathway g_protein->jak_stat mapk MAPK Pathway g_protein->mapk ca_mobilization Ca²⁺ Mobilization plc->ca_mobilization gene_transcription Gene Transcription (Inflammation, Chemotaxis) pi3k->gene_transcription jak_stat->gene_transcription mapk->gene_transcription antagonist This compound / Maraviroc antagonist->ccr5 Inhibition

Caption: Simplified CCR5 signaling pathway and its inhibition.

References

TAK-228 (Sapanisertib): A Preclinical Comparison of Combination Therapy and Monotherapy in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of TAK-228 (sapanisertib), a dual mTORC1/mTORC2 inhibitor, as a monotherapy versus its use in combination with other anti-cancer agents. The data presented is derived from preclinical studies in various solid tumor models, offering insights into the potential synergistic effects and enhanced efficacy of combination strategies.

Data Presentation: Efficacy of TAK-228 Monotherapy vs. Combination Therapy

The following tables summarize the quantitative data on tumor growth inhibition (TGI) from preclinical studies, comparing TAK-228 monotherapy with its combination therapy counterparts in different cancer models.

Table 1: TAK-228 in Combination with Alisertib in a Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Model

Treatment GroupDosingTumor Growth Inhibition (TGI) (%)Statistical Significance vs. Monotherapy
Alisertib Monotherapy30 mg/kg, daily35.09N/A
TAK-228 Monotherapy0.5 mg/kg, daily54.47N/A
Combination Therapy Alisertib (30 mg/kg, daily) + TAK-228 (0.5 mg/kg, daily)94.27 P < 0.0001 (vs. both Alisertib and TAK-228)[1]

Table 2: TAK-228 Monotherapy Dosing and in Combination with TAK-117 (PI3Kα Inhibitor) in a Bladder Cancer Xenograft Model (RT4)

Treatment GroupDosing ScheduleOutcome
TAK-228 Monotherapy0.6 mg/kg, 5 days on/2 days off (intermittent)Significant tumor growth inhibition[2]
TAK-228 Monotherapy1 mg/kg, daily (continuous)Significant tumor growth inhibition[2]
TAK-228 Monotherapy3 mg/kg and 6 mg/kg, once a weekNot significantly different from control[2]
Combination Therapy TAK-228 (1 mg/kg) + TAK-117 (140 mg/kg), 3 consecutive days per weekSynergistic effects on tumor growth inhibition [3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vivo Xenograft Studies in Bladder Cancer[2][3]
  • Animal Model: RT4 bladder cancer cell line-derived xenografts.

  • TAK-228 Monotherapy Dosing Regimens:

    • Intermittent low dose: 0.6 mg/kg, 5 days on/2 days off.

    • Continuous low dose: 1 mg/kg, daily.

    • Once a week high doses: 3 mg/kg and 6 mg/kg.

  • Combination Therapy Dosing Regimen:

    • TAK-228: 1 mg/kg, 3 consecutive days per week.

    • TAK-117 (PI3Kα inhibitor): 140 mg/kg, 3 consecutive days per week.

  • Duration of Treatment: 3 to 21 days.

  • Outcome Measures: Tumor volume was measured twice a week. At the end of the study, tumors were harvested for immunohistochemical (IHC) analysis of biomarkers such as p-S6 (a marker of mTORC1 activity), p-H3 (a marker of cell cycling), and cleaved caspase-3 (a marker of apoptosis).

In Vivo Patient-Derived Xenograft (PDX) Studies in Triple-Negative Breast Cancer (TNBC)[1][4]
  • Animal Model: Alisertib-resistant CU_TNBC_004 PDX model.

  • Monotherapy Dosing:

    • Alisertib: 30 mg/kg, daily.

    • TAK-228: 0.5 mg/kg, daily.

  • Combination Therapy Dosing:

    • Alisertib: 30 mg/kg, daily.

    • TAK-228: 0.5 mg/kg, daily.

  • Outcome Measures: Tumor growth inhibition was calculated based on tumor volume measurements. The study also evaluated changes in proliferation, cell cycle, and apoptosis.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

mTOR_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 mTORC2 mTORC2 AKT->mTORC2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2->AKT TAK228 TAK-228 (Sapanisertib) TAK228->mTORC1 TAK228->mTORC2 Experimental_Workflow start Establishment of Tumor Xenografts (Cell line-derived or PDX) randomization Randomization into Treatment Groups start->randomization mono_tak228 Monotherapy: TAK-228 randomization->mono_tak228 mono_agentX Monotherapy: Agent X (e.g., Alisertib) randomization->mono_agentX combo Combination Therapy: TAK-228 + Agent X randomization->combo vehicle Vehicle Control randomization->vehicle treatment Treatment Administration (Defined Dosing Schedule) mono_tak228->treatment mono_agentX->treatment combo->treatment vehicle->treatment monitoring Tumor Volume Measurement (e.g., Twice Weekly) treatment->monitoring endpoint Study Endpoint: Tumor Harvesting & Analysis (IHC, Western Blot) monitoring->endpoint

References

Safety Operating Guide

Proper Disposal of TAK-220: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of TAK-220, a CCR5 antagonist.

While this compound is classified as a non-hazardous material, adherence to established laboratory safety protocols is paramount to maintain a safe working environment and ensure regulatory compliance.[1] The following procedures outline the recommended steps for the disposal of this compound in solid form and in solution.

Disposal of Solid this compound

According to the Safety Data Sheet (SDS), solid this compound waste can be managed through a straightforward collection process.[1]

Experimental Protocol:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Containment: In the event of a spill, gently sweep the solid material or collect it with a wet cloth to prevent the generation of dust.[1]

  • Collection: Place the collected this compound waste into a suitable, clearly labeled container.

  • Disposal: The sealed container should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Disposal of this compound Solutions

For this compound dissolved in solvents, such as Dimethyl Sulfoxide (DMSO), the disposal procedure is dictated by the hazards associated with the solvent.

Experimental Protocol:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Collection: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. The label should clearly identify the contents, including the solvent and the presence of this compound.

  • Segregation: Do not mix waste streams. Keep this compound solutions separate from other incompatible chemical wastes.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Quantitative Data Summary

CharacteristicValueReference
Chemical Name 1-acetyl-N-[3-[4-[[4-(aminocarbonyl)phenyl]methyl]-1-piperidinyl]propyl]-N-(3-chloro-4-methylphenyl)-4-piperidinecarboxamide[2]
CAS Number 333994-00-6[2][3]
Hazard Classification Non-hazardous[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TAK220_Disposal_Workflow cluster_start cluster_form cluster_solid cluster_solution start Start: this compound Waste check_form Identify Form of Waste start->check_form collect_solid Gently sweep or collect with a wet cloth check_form->collect_solid Solid collect_solution Collect in a designated, labeled hazardous waste container check_form->collect_solution Solution (e.g., in DMSO) container_solid Place in a suitable, labeled container collect_solid->container_solid dispose_solid Dispose as non-hazardous chemical waste per institutional guidelines container_solid->dispose_solid segregate_solution Segregate from incompatible waste collect_solution->segregate_solution store_solution Store in satellite accumulation area segregate_solution->store_solution dispose_solution Dispose via EHS or licensed contractor store_solution->dispose_solution

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tak-220
Reactant of Route 2
Tak-220

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.